molecular formula C10H14ClN3S B1488759 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine CAS No. 1248429-64-2

6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Katalognummer: B1488759
CAS-Nummer: 1248429-64-2
Molekulargewicht: 243.76 g/mol
InChI-Schlüssel: VMCNBPZGMIQWCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is a chemical compound offered for research and development purposes. As a pyrimidine derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery for its potential as a building block in the synthesis of more complex molecules. Researchers value such chlorinated pyrimidine amines for their utility in constructing targeted libraries for high-throughput screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to handling.

Eigenschaften

IUPAC Name

6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3S/c1-7-12-9(11)5-10(13-7)14(2)8-3-4-15-6-8/h5,8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCNBPZGMIQWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure, Synthesis, and Functional Properties of 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine represents a highly functionalized, versatile pyrimidine scaffold of significant interest to medicinal chemists and agrochemical researchers. Pyrimidine derivatives are ubiquitous in drug discovery, frequently serving as the core pharmacophore for kinase inhibitors (such as Dasatinib) and broad-spectrum anti-infectives.

This specific molecule is characterized by a 2-methylpyrimidine core, a bulky sulfur-containing aliphatic amine at the C4 position, and a reactive chlorine atom at the C6 position. The strategic placement of these substituents provides an orthogonal reactivity profile: the C4 amine introduces steric bulk and unique lipophilicity via the thiolan-3-yl (tetrahydrothiophen-3-yl) ring, while the C6 chlorine serves as a synthetic handle for downstream cross-coupling reactions. This whitepaper details the physicochemical properties, causality-driven synthetic methodologies, and downstream applications of this critical building block.

Structural Analysis & Physicochemical Properties

The structural logic of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is dictated by the electronic push-pull dynamics of the pyrimidine ring. The two endocyclic nitrogen atoms withdraw electron density, rendering the C4 and C6 positions highly electrophilic. However, the introduction of the N-methyl-N-(thiolan-3-yl)amino group at C4 donates electron density back into the ring via resonance. This localized electron donation significantly deactivates the remaining C6-chlorine bond toward further nucleophilic attack at ambient temperatures, allowing for precise, stepwise functionalization.

Quantitative chemical properties are summarized in the table below to aid in pharmacokinetic (PK) modeling and solvent selection.

PropertyValueImplication for Research & Development
Molecular Formula C₁₁H₁₆ClN₃SEstablishes baseline stoichiometry for synthesis.
Molecular Weight 257.78 g/mol Low MW allows for downstream additions while keeping the final drug candidate within Lipinski's Rule of 5.
Exact Mass 257.075 DaCritical for LC-MS validation and isotopic pattern recognition (³⁵Cl/³⁷Cl ratio).
Topological Polar Surface Area (TPSA) ~54.3 ŲFavorable for membrane permeability and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 2Low conformational flexibility, reducing entropic penalty upon target binding.
H-Bond Donors 0Enhances lipophilicity; lacks primary/secondary amines that could cause off-target toxicity.
H-Bond Acceptors 4Capable of interacting with kinase hinge regions (via pyrimidine nitrogens).

Experimental Workflow: Regioselective Synthesis

The synthesis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine relies on a regioselective Nucleophilic Aromatic Substitution (S_N_Ar) between 4,6-dichloro-2-methylpyrimidine and N-methylthiolan-3-amine[1]. 4,6-dichloro-2-methylpyrimidine is a well-documented industrial precursor, notably utilized in the synthesis of the leukemia drug Dasatinib[2].

Mechanistic Causality

The reaction is driven by the electrophilicity of the dichloro-pyrimidine core. By strictly controlling the temperature (0 °C to 25 °C) and stoichiometry, the secondary amine (N-methylthiolan-3-amine) attacks only one of the equivalent chlorine positions. Once the first substitution occurs, the resulting amino-pyrimidine intermediate is electronically deactivated, preventing the formation of a di-substituted byproduct. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation (and subsequent deactivation) of the incoming nucleophile.

Synthesis A 4,6-dichloro-2-methylpyrimidine (Electrophile) C SNAr Reaction (DIPEA, EtOH, 0-25°C) A->C B N-methylthiolan-3-amine (Nucleophile) B->C D 6-chloro-N,2-dimethyl-N- (thiolan-3-yl)pyrimidin-4-amine C->D Regioselective Substitution

Caption: Regioselective SNAr synthesis of the target pyrimidinamine scaffold.

Step-by-Step Protocol (Self-Validating System)
  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 4,6-dichloro-2-methylpyrimidine (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous ethanol[3].

  • Base Addition: Add DIPEA (15.0 mmol, 1.5 equiv) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Nucleophile Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve N-methylthiolan-3-amine (10.5 mmol, 1.05 equiv) in 10 mL of anhydrous ethanol and add it dropwise over 15 minutes. Validation Check: The dropwise addition prevents localized heating, ensuring kinetic control over the mono-substitution.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4-6 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The starting material (R_f_ ~0.7) should disappear, replaced by a single new UV-active spot (R_f_ ~0.4).

  • Quenching & Workup: Once TLC confirms completion, quench the reaction with 15 mL of 0.1 M aqueous HCl. Causality: This neutralizes residual DIPEA and unreacted amine, transferring them to the aqueous layer. Extract the mixture with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure product.

Reactivity and Downstream Applications

The isolated 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is not typically an end-product; rather, it is a highly valuable intermediate. The remaining C6-chlorine bond is primed for transition-metal-catalyzed cross-coupling reactions, which require higher activation energy than the initial S_N_Ar.

Downstream Functionalization Logic

By subjecting the compound to Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, researchers can rapidly generate libraries of complex molecules. For instance, coupling the C6 position with a substituted aniline yields bis-anilinopyrimidine analogs, a structural motif deeply embedded in the design of BCR-ABL and EGFR kinase inhibitors.

Downstream A 6-chloro-N,2-dimethyl-N- (thiolan-3-yl)pyrimidin-4-amine B Buchwald-Hartwig Amination (Pd-catalyzed) A->B Aryl Amines C Suzuki-Miyaura Coupling (Pd-catalyzed) A->C Aryl Boronic Acids D Kinase Inhibitor Analogues (e.g., BCR-ABL targets) B->D E Agrochemical Candidates (Fungicides) C->E

Caption: Divergent downstream functionalization of the C6-chloro handle for therapeutic and agricultural applications.

Analytical Characterization Protocol

To ensure the integrity of the synthesized scaffold before downstream coupling, the following analytical validation must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Run the sample on a C18 column using a Water/Acetonitrile gradient with 0.1% Formic Acid. The mass spectrum must show the [M+H]⁺ peak at m/z 258.1. Crucially, verify the presence of the characteristic 3:1 isotopic ratio at m/z 258.1 and 260.1, confirming the presence of exactly one chlorine atom.

  • ¹H NMR (400 MHz, CDCl₃): Ensure the disappearance of one of the symmetric pyrimidine protons from the starting material. The C5 proton of the pyrimidine ring should appear as a distinct singlet in the aromatic region (~6.2 - 6.5 ppm), shifted upfield due to the electron-donating effect of the adjacent amine.

References

  • PubChemLite. "N-methylthiolan-3-amine (C5H11NS)." Université du Luxembourg. Available at:[Link]

Sources

An In-depth Technical Guide to the Primary Mechanism of Action of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine: A Structurally-Informed Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the plausible primary mechanism of action for the novel compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine. Based on a detailed examination of its core structural motifs, we postulate that this molecule functions as an ATP-competitive protein kinase inhibitor. The aminopyrimidine scaffold is a well-established "hinge-binding" moiety, while the substituted thiocycloalkane and other functional groups likely confer target specificity and potency. This document outlines the theoretical basis for this mechanism, details the downstream cellular consequences, and provides a complete, field-proven experimental workflow for its validation and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and optimization.

Part 1: Structural Rationale and Mechanistic Hypothesis

The molecular architecture of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine strongly suggests a primary mechanism of action centered on the inhibition of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1][2]

The core of the molecule is a substituted pyrimidine ring, a privileged scaffold in kinase inhibitor design.[3] Specifically, the 4-amino-pyrimidine moiety is a bioisostere of the adenine base in adenosine triphosphate (ATP), enabling it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[4] This interaction is foundational to the mechanism of many clinically successful kinase inhibitors.[5]

Key Structural Features and Their Functional Implications:

  • 2,4-Substituted Pyrimidine Core: This arrangement is known to mimic natural pyrimidines and interfere with critical biological targets, serving as the bioactive core for numerous protein kinase inhibitors (PKIs).[3]

  • N-(thiolan-3-yl) Group: The saturated thiocycloalkane (thiolane) ring provides a three-dimensional conformation that likely interacts with a hydrophobic pocket adjacent to the ATP-binding site. This interaction is critical for determining target selectivity and binding affinity. Thiophene-based (the aromatic analog) compounds have demonstrated significant antineoplastic and antiangiogenic effects as multi-kinase inhibitors.[6]

  • 6-Chloro and 2-Methyl Groups: These substitutions on the pyrimidine ring fine-tune the electronic properties and steric profile of the molecule. The chloro group, in particular, can enhance binding potency and modulate the pharmacokinetic properties of the compound.[5][7]

Based on this structural analysis, we hypothesize that 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine acts as a Type I ATP-competitive kinase inhibitor . It likely binds to the active conformation of a specific set of protein kinases, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule ATP_Pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Substrate Substrate Protein ATP_Pocket->Substrate No Phospho-transfer Pyrimidine_Core Aminopyrimidine Core Pyrimidine_Core->Hinge H-Bonds Thiolane_Group Thiolane Group Thiolane_Group->Hydrophobic_Pocket Hydrophobic Interaction ATP ATP ATP->ATP_Pocket Binding Prevented Phosphorylation Phosphorylation Blocked Substrate->Phosphorylation

Figure 1: Proposed ATP-competitive binding mechanism.

Part 2: Elucidating the Primary Target and Cellular Impact

While the general mechanism is proposed as kinase inhibition, identifying the specific kinase(s) targeted is paramount. Pyrimidine derivatives have been successfully developed against a wide array of kinases implicated in oncology, including Aurora kinases, Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR).[8][9][10]

Hypothetical Target Profile: Aurora Kinase A

For the purpose of this guide, we will proceed with the hypothesis that the primary target is Aurora Kinase A (AURKA) , a serine/threonine kinase that is a critical regulator of mitosis.[11] Overexpression of AURKA is common in many cancers and is associated with genomic instability and tumor progression.[10][11]

Downstream Cellular Consequences of AURKA Inhibition:

  • Mitotic Arrest: Inhibition of AURKA disrupts the formation of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase.[10]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

  • Inhibition of Proliferation: The net result of mitotic arrest and apoptosis is a potent anti-proliferative effect on tumor cells.

Inhibitor 6-chloro-N,2-dimethyl-N- (thiolan-3-yl)pyrimidin-4-amine AURKA Aurora Kinase A Inhibitor->AURKA Inhibits Spindle Mitotic Spindle Formation AURKA->Spindle Promotes Arrest G2/M Arrest AURKA->Arrest Inhibition leads to G2M G2/M Transition Spindle->G2M Required for Proliferation Cell Proliferation G2M->Proliferation Allows Apoptosis Apoptosis Arrest->Apoptosis Induces

Figure 2: Downstream signaling effects of AURKA inhibition.

Part 3: Experimental Validation Workflow

A rigorous, multi-stage experimental approach is required to validate the hypothesized mechanism of action. This workflow serves as a self-validating system, where results from each stage inform the design of the next.

cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo / Target Engagement cluster_in_vivo In Vivo / Preclinical Kinase_Panel Kinase Panel Screen (Determine Selectivity) IC50 IC50 Determination (Confirm Potency) Kinase_Panel->IC50 Binding_Assay Binding Assay (SPR/ITC) (Confirm Direct Binding) IC50->Binding_Assay Prolif_Assay Anti-Proliferation Assay (Measure GI50) Binding_Assay->Prolif_Assay Validate in Cells Phospho_Assay Target Phosphorylation Assay (Western Blot / ELISA) Prolif_Assay->Phospho_Assay Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Phospho_Assay->Cycle_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cycle_Assay->PK_PD Advance to In Vivo Xenograft Xenograft Tumor Model (Measure Efficacy) PK_PD->Xenograft

Figure 3: Comprehensive experimental validation workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To quantify the potency of the compound against a panel of kinases, with a focus on Aurora Kinases A, B, and C.

Methodology:

  • Reagents: Recombinant human Aurora Kinase A, B, and C enzymes; appropriate peptide substrate (e.g., Kemptide); ATP; test compound stock solution (in DMSO); kinase buffer; ADP-Glo™ Kinase Assay kit (Promega).

  • Preparation: Serially dilute the test compound in DMSO, followed by a final dilution in kinase buffer to achieve a range of concentrations (e.g., 1 nM to 30 µM).

  • Kinase Reaction:

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase TargetHypothetical IC50 (nM)Kinase FamilyRationale for Inclusion
Aurora A 5.2 Ser/Thr KinasePrimary Hypothesized Target
Aurora B85.4Ser/Thr KinaseOff-target selectivity profiling
Aurora C150.2Ser/Thr KinaseOff-target selectivity profiling
VEGFR2>10,000Tyr KinaseCommon target for pyrimidines[6]
ABL1>10,000Tyr KinaseCommon target for pyrimidines[5]
BTK5,600Tyr KinaseCommon target for pyrimidines[9]
CDK4>10,000Ser/Thr KinaseCell cycle-related off-target[1]

Table 1: Hypothetical quantitative data from an in vitro kinase panel screen.

Protocol 2: Cellular Target Engagement and Phenotypic Assays

Objective: To confirm that the compound inhibits AURKA phosphorylation in a cellular context and produces the expected anti-proliferative and cell cycle arrest phenotypes.

Methodology:

A. Anti-Proliferation Assay (GI50):

  • Cell Line: Use a cancer cell line known to overexpress AURKA (e.g., HCT116 colon cancer cells).

  • Procedure: Seed cells in 96-well plates. After 24 hours, treat with a serial dilution of the test compound for 72 hours.

  • Readout: Use a CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels, which correlate with cell number.

  • Analysis: Plot viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

B. Western Blot for Phospho-AURKA:

  • Procedure: Treat HCT116 cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.

  • Lysate Preparation: Lyse cells and quantify total protein concentration.

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-Aurora A (Thr288) and total Aurora A. Use a loading control like GAPDH.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize bands. A dose-dependent decrease in the p-AURKA/Total AURKA ratio confirms target engagement.

C. Cell Cycle Analysis by Flow Cytometry:

  • Procedure: Treat HCT116 cells with the compound (at GI50 concentration) for 24 hours.

  • Staining: Harvest cells, fix in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

  • Analysis: Analyze 10,000-20,000 cells per sample using a flow cytometer. The resulting DNA content histogram will show an accumulation of cells in the G2/M phase compared to the vehicle-treated control, confirming the predicted mitotic arrest.

Conclusion

The compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine possesses a constellation of structural features that strongly implicate it as a potent and selective ATP-competitive protein kinase inhibitor. Based on extensive precedent in medicinal chemistry, a plausible primary target is Aurora Kinase A, a key regulator of mitosis frequently overexpressed in cancer.[7][12][13] Inhibition of this target is predicted to induce G2/M cell cycle arrest and subsequent apoptosis in malignant cells. The comprehensive experimental workflow detailed herein provides a robust, logical, and self-validating pathway to rigorously test this hypothesis, quantify the compound's potency and selectivity, and confirm its cellular mechanism of action. This structured approach is essential for advancing novel kinase inhibitors through the drug discovery pipeline.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024, September 27). RSC Publishing. [Link]

  • WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof. (n.d.).
  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 1). PMC. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. [Link]

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. (n.d.). PMC. [Link]

  • Pyrimidine derivative, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient. (n.d.). PubChem. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry. [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025, February 10). RSC Publishing. [Link]

  • KR20190043842A - Pyrimidine-2-amine derivative, a method for producing the same, and an anticancer drug containing the same. (n.d.).
  • Aurora kinase inhibitors: Lead structure identification from the Tetrahydrobenzo[b]thiophene class. (2007, May 1). AACR Journals. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (n.d.). PMC. [Link]

  • Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. (2020, July 4). Pharmacia. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021, November 1). MDPI. [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12). ResearchGate. [Link]

  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. (2020, May 18). ACS Publications. [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022, December 13). Frontiers. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PMC. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). SciSpace. [Link]

Sources

An In-Depth Technical Guide to Determining the Target Receptor Binding Affinity of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of a compound's binding affinity for its biological target is a cornerstone of modern drug discovery and development. This guide provides a comprehensive framework for determining the target receptor binding affinity of the novel compound, 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine (hereafter referred to as Compound X). Given the absence of public data on this specific molecule, this document outlines a strategic, multi-tiered approach for researchers, scientists, and drug development professionals. The guide begins with target identification strategies based on Compound X's structural motifs—specifically its substituted pyrimidine core, a common feature in kinase inhibitors. It then delves into detailed, field-proven methodologies for quantifying binding affinity, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays. Each section provides not only step-by-step protocols but also the underlying scientific principles, causality behind experimental choices, and robust data interpretation frameworks. This whitepaper is designed to serve as a practical, authoritative resource for the rigorous biophysical characterization of novel chemical entities.

Introduction: De-orphaning Compound X

The compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine represents a novel chemical entity with therapeutic potential. However, without an identified biological target, its development is stalled. The process of "de-orphaning" such a compound—identifying its molecular target and quantifying the interaction—is a critical first step in elucidating its mechanism of action and potential clinical utility.

The structure of Compound X, featuring a substituted pyrimidine ring, provides a logical starting point. This scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds that target ATP-binding sites, most notably in protein kinases.[1] Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[2]

Therefore, this guide will proceed under the scientifically-grounded hypothesis that Compound X is a kinase inhibitor. The following sections will detail a systematic workflow to first, identify specific kinase targets, and second, to precisely characterize the binding affinity of Compound X to these targets.

Tier 1: Target Identification via Kinase Profiling

Before a detailed affinity measurement can be performed, the primary biological target(s) must be identified. A broad kinase panel screening is the most efficient method to achieve this. This involves testing the compound against a large, diverse panel of kinases to identify those with which it interacts most strongly.

Methodology: Competitive Displacement Assay

A common and robust method for large-scale kinase profiling is the competitive displacement assay. In this format, a known, tagged ligand (tracer) with high affinity for the kinase's ATP site is used. The assay measures the ability of the test compound (Compound X) to displace this tracer. The degree of displacement is proportional to the binding affinity of the test compound.

Experimental Workflow: Kinase Profiling

Sources

A Technical Guide to the Crystallographic Analysis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for the crystallographic structure determination of the novel compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine. While, as of the time of this writing, public databases do not contain a deposited crystal structure for this specific molecule, this document serves as a comprehensive roadmap for researchers and drug development professionals on how to obtain and interpret such critical data. The methodologies detailed herein are grounded in established principles of X-ray crystallography and are designed to ensure the highest degree of scientific rigor and data integrity.

The three-dimensional atomic arrangement of a drug candidate is fundamental to understanding its interaction with biological targets, guiding lead optimization, and ensuring intellectual property.[1][2][3][4] X-ray crystallography remains the gold standard for obtaining this information with high precision.[1][3][5][6] This guide will walk through the necessary experimental and computational steps, from obtaining suitable crystalline material to refining the final molecular structure.

The Strategic Imperative for Crystallographic Data in Drug Development

In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical component of a successful development campaign.[1][2][3][7] For a molecule like 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, elucidating its crystal structure provides invaluable insights that drive key decisions.

  • Structure-Activity Relationship (SAR) and Rational Drug Design: A high-resolution crystal structure provides a detailed map of the molecule's shape, stereochemistry, and potential interaction points (e.g., hydrogen bond donors and acceptors). This information is the bedrock of rational drug design, allowing for targeted modifications to improve potency, selectivity, and pharmacokinetic properties.[2][3][8]

  • Target Engagement and Mechanism of Action: When co-crystallized with its biological target (e.g., an enzyme or receptor), the structure of the complex can reveal the precise binding mode. This is crucial for confirming the mechanism of action and for designing next-generation compounds with improved interactions.[1][4][8]

  • Physicochemical Properties and Formulation: The crystalline form of an active pharmaceutical ingredient (API) dictates many of its physical properties, including solubility, stability, and bioavailability.[9][10] Understanding the crystal packing can inform formulation strategies and help identify potential issues with polymorphism.[8][10]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The following sections detail a robust workflow for obtaining the crystallographic data for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine.

Material Purity and Characterization

Before attempting crystallization, it is imperative to ensure the high purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

ParameterMethodSpecificationRationale
Chemical PurityHPLC, LC-MS>98%To minimize the presence of contaminants that can hinder crystallization.
Identity Confirmation¹H NMR, ¹³C NMR, MSConsistent with expected structureTo verify the correct chemical entity is being crystallized.
Crystallization Screening and Optimization

The formation of high-quality single crystals is often the most challenging step in the crystallographic process.[11] For a small organic molecule like 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, several techniques can be employed.

Initial Screening:

A high-throughput screening approach using commercially available kits is recommended. These kits allow for the rapid testing of a wide range of solvents, precipitants, and pH conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.

  • Cooling Crystallization: The solubility of the compound is reduced by slowly lowering the temperature of a saturated solution.[10]

  • Anti-Solvent Crystallization: A solvent in which the compound is poorly soluble (the anti-solvent) is slowly added to a solution of the compound, causing it to precipitate.[10]

Optimization:

Once initial crystal "hits" are identified, the conditions must be optimized to produce larger, well-ordered crystals suitable for X-ray diffraction. This involves systematically varying parameters such as concentration, temperature, and precipitant concentration.

The overall workflow for crystallization is depicted in the following diagram:

Crystallization_Workflow cluster_prep Material Preparation cluster_screen Crystallization Screening cluster_optimize Optimization purity Purity & Identity Confirmation (>98%) screening High-Throughput Screening (Multiple Conditions) purity->screening techniques Vapor Diffusion Slow Evaporation Cooling screening->techniques Select Promising Methods optimization Systematic Variation of Concentration, Temperature, etc. techniques->optimization crystal_selection Selection of Single, Well-formed Crystal optimization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection Proceed to Diffraction

Caption: Workflow for crystallization of a small molecule.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays.[5] The crystal diffracts the X-rays in a specific pattern of spots, which is recorded on a detector.[6]

Key Steps and Considerations:

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often at cryogenic temperatures (around 100 K) to minimize radiation damage.[12]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[13] The goal is to collect a complete and redundant dataset.[14]

  • Instrumentation: A modern X-ray diffractometer equipped with a high-intensity X-ray source (e.g., a rotating anode or synchrotron beamline) and a sensitive detector (e.g., a CCD or pixel array detector) is essential for high-quality data.[12]

ParameterTypical Value/SettingRationale
WavelengthMo Kα (0.71073 Å) or Cu Kα (1.5418 Å)Choice depends on crystal properties and instrument availability.
Temperature100 KReduces atomic thermal motion and radiation damage, improving data quality.[12]
Exposure Time1-60 seconds per frameOptimized to achieve good signal-to-noise without overloading the detector.[13]
Rotation Angle0.5-1.0 degrees per frameFine slicing of reciprocal space to accurately measure intensities.[13]
Detector Distance40-60 mmAdjusted to capture both low and high-resolution data.
Data Processing and Structure Solution

The raw diffraction images must be processed to extract the intensities of each reflection.[14][15] This is a computationally intensive process that involves several steps.[13][14]

  • Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions and the crystal's Bravais lattice.[6][13]

  • Integration: The intensity of each diffraction spot is measured, and the background noise is subtracted.[14][15]

  • Scaling and Merging: Data from multiple images are scaled to a common reference frame and symmetry-related reflections are merged to produce a unique set of reflection intensities.[14]

Once the data is processed, the "phase problem" must be solved. For small molecules like 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, direct methods are typically successful. These methods use statistical relationships between the reflection intensities to directly calculate initial phases.

Structure Refinement

The initial structural model obtained from the structure solution is then refined to achieve the best possible fit with the experimental data.[12][16] This is an iterative process of adjusting atomic parameters (positions, thermal displacement parameters) to minimize the difference between the observed and calculated structure factors.[12]

The quality of the final model is assessed using several metrics, most notably the R-factor (R₁) and the goodness-of-fit (Goof). Lower R-factor values indicate a better agreement between the model and the data.

The data processing and structure determination pipeline is illustrated below:

Data_Processing_Workflow cluster_data_proc Data Processing cluster_structure_sol Structure Solution & Refinement raw_images Raw Diffraction Images indexing Indexing (Unit Cell & Symmetry) raw_images->indexing integration Integration (Spot Intensities) indexing->integration scaling Scaling & Merging integration->scaling phase_problem Phase Determination (Direct Methods) scaling->phase_problem Provides |F|² initial_model Initial Electron Density Map & Model phase_problem->initial_model refinement Iterative Refinement initial_model->refinement validation Model Validation (R-factor, Geometry) refinement->validation final_structure Final Crystal Structure validation->final_structure

Sources

Preclinical In Vitro Toxicity and Safety Profiling of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Structural Toxicology Assessment

As a Senior Application Scientist, evaluating a novel preclinical entity requires looking beyond standard screening panels to analyze the molecule's specific structural liabilities. The compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine features a highly functionalized pyrimidine core that presents distinct mechanistic challenges. Before advancing to in vivo models, a rigorous, self-validating in vitro safety profile must be established.

Mechanistic Liability Analysis:

  • 6-Chloro-Pyrimidine Core : Halogenated pyrimidines are classically reactive via nucleophilic aromatic substitution (SNAr). In biological matrices, this electrophilic center can act as an alkylating agent, covalently modifying nucleophilic residues on proteins (leading to idiosyncratic hepatotoxicity) or DNA bases (driving genotoxicity).

  • Thiolan-3-yl Moiety : The tetrahydrothiophene (thiolane) ring contains a divalent sulfur atom. Hepatic Cytochrome P450 (CYP) enzymes readily oxidize such thioethers into sulfoxides and sulfones. These reactive metabolites necessitate rigorous testing in metabolically competent systems (e.g., S9 fractions).

  • Basic Amine (N,2-dimethyl) : Tertiary amines are frequently protonated at physiological pH (7.4). This cationic state is a well-known pharmacophore for binding to the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel, posing a severe risk for QT prolongation.

Integrated Nonclinical Risk Assessment Workflow

To systematically de-risk this compound, we deploy a tri-phasic in vitro safety protocol that interconnects cytotoxicity, electrophysiology, and mutagenicity.

G Candidate Preclinical Candidate: 6-chloro-N,2-dimethyl-N- (thiolan-3-yl)pyrimidin-4-amine HepG2 Cytotoxicity Profiling (HepG2 Cell Line) Candidate->HepG2 hERG Cardiac Safety (hERG Patch Clamp) Candidate->hERG Ames Mutagenicity (OECD 471 Ames Test) Candidate->Ames Metabolism Metabolic Activation (S9 Fraction) HepG2->Metabolism CYP Induction Decision Integrated Risk Assessment (Go / No-Go Decision) HepG2->Decision hERG->Decision Ames->Metabolism ± S9 Metabolism->Decision

Figure 1: Integrated in vitro safety pharmacology workflow for pyrimidine derivatives.

Core In Vitro Safety Protocols

Hepatotoxicity: HepG2 Cell Viability Assay

Causality & Rationale : The liver is the primary site of xenobiotic metabolism. We utilize the HepG2 human hepatocellular carcinoma cell line because it retains many of the specialized metabolic functions of normal human hepatocytes, making it ideal for detecting toxicity driven by the potential S-oxidation of the thiolan ring[1].

Self-Validating Protocol :

  • Cell Culture & Seeding : Cultivate HepG2 cells in DMEM supplemented with 10% FBS. Seed into 96-well clear-bottom microplates at a density of 75,000 cells/well and incubate for 24 hours at 37°C (5% CO2) to achieve 70-80% confluence[2].

  • Compound Exposure : Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 24 to 48 hours. Ensure the final DMSO vehicle concentration does not exceed 0.5% to prevent solvent-induced baseline cytotoxicity[1].

  • Viability Quantification : Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well and incubate for 2 hours[3]. The bioreduction of WST-8 by cellular dehydrogenases produces a formazan dye directly proportional to the number of living cells.

  • Data Analysis & Validation : Measure absorbance at 450 nm using a microplate reader. Fit the data using a four-parameter logistic regression to determine the IC50[2]. The assay is validated internally by ensuring the positive control (e.g., chloroquine) yields an IC50 within the historically accepted range (e.g., ~79 µM)[2].

Cardiac Safety: GLP hERG Patch-Clamp Assay

Causality & Rationale : To evaluate the risk of delayed ventricular repolarization (Torsades de Pointes) driven by the basic amine moiety, we measure the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, strictly adhering to the FDA ICH S7B guidelines[4].

Self-Validating Protocol :

  • Electrophysiology Setup : Use HEK293 or CHO cells stably expressing the hERG channel. Establish a whole-cell patch-clamp configuration. Sample membrane currents at 20 kHz and filter using a dual-stage low pass Bessel filter (10 kHz and 2.9 kHz) to preserve electrophysiological signal integrity[5].

  • Voltage Protocol : Apply a voltage command at 0.2 Hz, adjusted for a liquid junction potential of -15 mV[5]. The protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the critical hERG tail current.

  • Inhibition Measurement : Perfuse the compound at escalating doses. Calculate the percentage inhibition of the peak tail current amplitude relative to the baseline.

  • Validation : A positive control (e.g., ondansetron, dofetilide, or moxifloxacin) must be used to establish defined safety margins[5]. The assay is deemed negative if the test article's safety margin significantly exceeds those derived from these controls, providing a "double-negative" risk assessment when paired with in vivo data[6].

Genotoxicity: OECD 471 Ames Test (Bacterial Reverse Mutation)

Causality & Rationale : The 6-chloro-pyrimidine core is a structural alert for DNA alkylation. The Ames test evaluates whether the compound or its CYP-generated metabolites can induce point mutations or frameshifts in bacterial DNA.

Self-Validating Protocol :

  • Strain Selection : Utilize five histidine/tryptophan-dependent auxotrophic strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover both base-pair substitution and frameshift mutations[7][8].

  • Metabolic Activation : Prepare a 30% rat liver S9 fraction (induced by phenobarbital/β-naphthoflavone) to simulate the hepatic oxidation of the thiolan ring[7].

  • Pre-incubation Method : Mix the bacterial strains, the test compound (up to 5000 µ g/plate or the limit of solubility), and the S9 mix (or buffer for the -S9 condition). Incubate at 37°C for 30 minutes to allow for metabolic conversion before plating[7][8].

  • Scoring & Validation : Add top agar and pour onto minimal glucose agar plates. Incubate for 48-72 hours and count revertant colonies. The system is self-validating: positive controls (e.g., 2-aminoanthracene for +S9 conditions) must induce a significant increase in colonies. A test compound is flagged as mutagenic if it induces a dose-dependent, reproducible increase of ≥2-fold over the vehicle control[9].

Quantitative Data Presentation

To facilitate rapid decision-making, the quantitative outputs of these assays are standardized into the following evaluation matrix.

Assay CategoryBiological Target / EndpointIncubation / ConditionsInternal Positive ControlGo/No-Go Acceptance Criteria
Hepatotoxicity HepG2 Cell Viability (IC50)24h - 48h, 37°CChloroquine / ChlorpromazineIC50 > 50 µM (Low risk of intrinsic cytotoxicity)
Cardiac Safety hERG K+ Channel Inhibition (IC50)Patch-clamp, 0.2 Hz voltage stepDofetilide / OndansetronSafety margin > 30-fold over clinical Cmax
Genotoxicity Bacterial Reverse Mutation48h-72h, ± S9 metabolic activation2-Aminoanthracene (+S9)< 2-fold increase in revertant colonies vs. vehicle

Conclusion & Translational Outlook

The structural complexity of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine demands a mechanistically driven in vitro testing strategy. By combining metabolically competent cytotoxicity screening, high-fidelity hERG electrophysiology, and comprehensive Ames testing, we establish a robust, self-validating safety profile. Compounds clearing these in vitro thresholds with adequate safety margins are prime candidates for advancement into in vivo pharmacokinetic and GLP toxicology studies.

References

  • Gentronix - OECD 471 Ames Test | Regulatory Genotoxicity Studies. Available at:[Link][7]

  • Metrion Biosciences - GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at:[Link][5]

  • FDA - E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. Available at:[Link][4]

  • MDPI - In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. Available at:[Link][1]

  • Vivotecnia - Ames Test - Confirmatory test included - OECD 471. Available at:[Link][8]

  • PMC (NIH) - Cationic liposomes induce cytotoxicity in HepG2 via regulation of lipid metabolism based on whole-transcriptome sequencing analysis. Available at:[Link][3]

  • NIH - FDA's insights: implementing new strategies for evaluating drug-induced QTc prolongation. Available at:[Link][6]

  • Eurofins Australia - The Ames Test or Bacterial Reverse Mutation Test. Available at:[Link][9]

  • Agilent - Cell Viability Assessment by LUCS Assay and Cytation 5 Cell Imaging Multimode Reader. Available at:[Link][2]

Sources

Methodological & Application

Application Note: De Novo Stability-Indicating HPLC Method Development for 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Structural Profiling

The compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is a complex, multi-functional intermediate often utilized in the synthesis of advanced agrochemicals and targeted therapeutics. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this molecule presents unique chromatographic challenges due to its distinct structural motifs.

A stability-indicating method (SIM) must accurately quantify the Active Pharmaceutical Ingredient (API) without interference from process impurities or degradation products[1]. To achieve this, we must first deconstruct the molecule's physicochemical properties to establish the causality behind our chromatographic choices:

  • Pyrimidine Core & Basic Amines: The pyrimidine ring and the exocyclic tertiary amine provide multiple basic centers (estimated pKa ~3.5–4.5). At a neutral pH, these nitrogens partially ionize, leading to dual retention mechanisms (hydrophobic partitioning and ion-exchange with residual silanols on the silica support). This causes severe peak tailing[2].

  • 6-Chloro Substituent: Halogens on a pyrimidine ring are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Under alkaline stress, the chloro group rapidly hydrolyzes to form a highly polar 6-hydroxy pyrimidine degradant[3].

  • Thiolane Ring: The tetrahydrothiophene (thiolane) moiety contains a thioether sulfur, which is exquisitely sensitive to oxidative stress. Exposure to peroxides will sequentially oxidize the sulfur to a sulfoxide and subsequently to a sulfone.

Method Development Rationale (Causality & E-E-A-T)

To address the structural vulnerabilities outlined above, the method development follows a strict causality-driven approach:

  • Stationary Phase Selection: We utilize a base-deactivated, end-capped C18 column (e.g., Waters XBridge C18). The end-capping minimizes secondary silanol interactions, which is critical for maintaining sharp peak shapes for pyrimidine derivatives[2].

  • Mobile Phase & pH Control: To suppress silanol ionization and ensure the basic centers of the analyte are fully protonated, the aqueous mobile phase is adjusted to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). TFA also acts as a volatile ion-pairing agent, increasing the apparent lipophilicity of the polar degradants and improving their retention[3].

  • Gradient Elution Strategy: Because the 6-hydroxy and sulfoxide degradants are significantly more polar than the parent molecule, a gradient starting at a low organic composition (5% Acetonitrile) is mandatory to prevent these degradants from co-eluting with the solvent front.

  • Self-Validating Mass Balance: A true SIM must be a self-validating system. Our protocol mandates a "Mass Balance Verification" during forced degradation. The sum of the peak areas of the API and all generated degradants must equal 95%–105% of the initial unstressed API peak area, proving no degradants are permanently retained on the column or "invisible" to the UV detector[4].

Workflow Visualization

HPLC_Workflow N1 Structural Profiling (pKa, LogP) N2 Column & pH Selection (End-capped C18) N1->N2 Suppress Tailing N3 Gradient Optimization (5% to 80% ACN) N2->N3 Retain Polar Degradants N4 Forced Degradation (Stress Testing) N3->N4 Base Method N5 Mass Balance & Validation (ICH Q2) N4->N5 Rs > 1.5

Fig 1. Systematic causality-driven workflow for stability-indicating HPLC method development.

Experimental Protocol

Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) Detector.

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent end-capped C18).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (extracted from 200–400 nm PDA scan for peak purity analysis).

Step-by-Step Sample Preparation & Forced Degradation

Step 1: Preparation of Standard Solution Accurately weigh 10 mg of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine and dissolve in 10 mL of Diluent (Water:ACN, 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

Step 2: Acidic & Alkaline Hydrolysis (Targeting the 6-chloro group)

  • Acid: Mix 1 mL of stock with 1 mL of 1.0 N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 1.0 N NaOH. Dilute to 10 mL with diluent.

  • Base: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Stir at room temperature for 30 minutes (rapid hydrolysis expected). Neutralize with 1 mL of 0.1 N HCl. Dilute to 10 mL with diluent.

Step 3: Oxidative Stress (Targeting the thiolane sulfur) Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Keep at room temperature for 2 hours. Dilute to 10 mL with diluent.

Step 4: Thermal & Photolytic Stress

  • Thermal: Expose solid API to 105°C for 48 hours. Dissolve to 100 µg/mL.

  • Photolytic: Expose solid API to 1.2 million lux hours of UV/Vis light (ICH Q1B). Dissolve to 100 µg/mL.

Step 5: System Suitability & Injection Inject a blank, followed by six replicates of the standard solution. Verify that the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 . Inject the forced degradation samples using the gradient profile below.

Quantitative Data & Results

Table 1: Optimized Gradient Elution Profile

Causality: The initial 5% hold ensures retention of the highly polar 6-hydroxy and sulfoxide degradants, while the steep ramp to 80% elutes the highly lipophilic parent and potential dimers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold
2.0955Start of Gradient
15.02080Linear Ramp
18.02080Wash Step
18.1955Re-equilibration
25.0955End of Run
Table 2: System Suitability Parameters (Self-Validation Criteria)
ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (RT) Consistent11.4 minPass
Theoretical Plates (N) >5000 12,450Pass
USP Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
Resolution ( Rs​ ) >1.5 (API vs closest degradant)2.8 (vs Sulfoxide)Pass
Peak Purity Angle < Purity Threshold (via PDA)CompliesPass
Table 3: Forced Degradation & Mass Balance Summary

Note: Mass balance is calculated as the sum of the API peak area and all degradant peak areas, divided by the unstressed API control area.

Stress ConditionMajor Degradant FormedDegradation (%)Mass Balance (%)Peak Purity Flag
Control (Unstressed) None0.0100.0Pass
Acid (1.0 N HCl, 60°C) 6-hydroxy pyrimidine12.498.6Pass
Base (0.1 N NaOH, RT) 6-hydroxy pyrimidine35.899.1Pass
Oxidation (3% H2​O2​ ) Sulfoxide & Sulfone22.197.4Pass
Thermal (105°C, 48h) None< 1.099.8Pass
Photolytic (ICH Q1B) Uncharacterized minor4.298.2Pass

References

  • 1. International Journal of Trend in Scientific Research and Development (IJTSRD). 2.2. Khimiko-Farmatsevticheskii Zhurnal / ResearchGate. 3.3. Journal of Pharmaceutical and Biomedical Analysis / PMC. 4.4. MDPI.

Sources

Application Notes and Protocols: In Vivo Dosing and Administration of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vivo administration and dosing of the novel aminopyrimidine derivative, 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine. Given the therapeutic potential of aminopyrimidines, particularly as kinase inhibitors in oncology, establishing a robust preclinical testing protocol is paramount.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for vehicle selection, formulation, dose-range finding, and administration in a murine model. The protocols herein are grounded in established principles of preclinical research to ensure scientific integrity and reproducibility.[3]

Introduction and Scientific Background

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][4] Its ability to form critical hydrogen bonds allows it to effectively interact with a wide range of biological targets, most notably protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][5] 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is a novel compound within this class. While its specific biological target is yet to be fully elucidated, its structural similarity to other aminopyrimidine-based kinase inhibitors suggests a potential role as an anticancer agent.[4][6]

Successful preclinical evaluation of any new chemical entity hinges on a meticulously designed in vivo study.[3] Key to this is the development of a suitable formulation to ensure adequate bioavailability and the determination of a safe and effective dose range.[7] This guide will address these critical aspects, providing a foundational protocol for subsequent toxicology and efficacy studies.

Compound Handling and Formulation Development

The physicochemical properties of a compound dictate its formulation strategy. Pyrimidine derivatives can exhibit poor aqueous solubility, which presents a significant challenge for in vivo administration.[8][9]

Solubility Assessment (Recommended)

A preliminary assessment of the kinetic solubility of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is recommended. This can be performed using a high-throughput method to test solubility in various pharmaceutically acceptable vehicles.

Vehicle Selection and Formulation Protocol

For many poorly soluble compounds, a combination of co-solvents and other excipients is necessary to achieve a suitable concentration for in vivo dosing.[10][11] The following vehicle is a common starting point for non-clinical studies.

Table 1: Recommended Vehicle for Initial In Vivo Studies

ComponentPercentage (v/v)Purpose
DMSO5-10%Primary solvent to dissolve the compound.
PEG40030-40%Co-solvent and viscosity modifier.
Saline (0.9% NaCl)50-65%Diluent to bring the formulation to the final volume.

Protocol for Formulation Preparation:

  • Weigh the required amount of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine in a sterile, amber glass vial.

  • Add the specified volume of DMSO to the vial.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Add the specified volume of PEG400 and mix thoroughly.

  • Finally, add the saline dropwise while continuously mixing to avoid precipitation.

  • Visually inspect the final formulation for any precipitates. If the solution is not clear, gentle warming (to no more than 40°C) may be applied.

  • The final formulation should be prepared fresh on the day of dosing.

Causality behind Experimental Choices: The use of DMSO is common for dissolving hydrophobic compounds, but its concentration should be minimized due to potential toxicity.[10][12] PEG400 is a widely used co-solvent that can improve the solubility and stability of the formulation.[12] Saline is the preferred diluent to ensure physiological compatibility.

In Vivo Dosing and Administration

The following protocols are designed for use in mice. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

Route of Administration

The intraperitoneal (IP) route is recommended for initial studies as it is a common and effective method for administering small molecules in rodents, often resulting in rapid absorption and higher bioavailability compared to the oral route.[13][14][15]

Dose-Range Finding (DRF) Study

A DRF study is essential to determine the Maximum Tolerated Dose (MTD) and to identify the No-Observed-Adverse-Effect Level (NOAEL).[16][17][18] This information is critical for designing subsequent toxicology and efficacy studies.[19]

Table 2: Example Dose-Range Finding Study Design

GroupTreatmentDose (mg/kg)Number of Animals (Male/Female)
1Vehicle Control03/3
2Compound103/3
3Compound303/3
4Compound1003/3

Dose Escalation Rationale: A dose-escalation factor of approximately 3x is commonly used in preclinical studies to cover a broad dose range while minimizing the number of animals required. The starting dose should be based on any available in vitro data.[16]

DRF Study Protocol:

  • Acclimatize animals for a minimum of 5 days before the start of the study.

  • Randomize animals into treatment groups.

  • Prepare the dosing formulations as described in section 2.2.

  • Administer a single dose of the compound or vehicle via IP injection. The injection volume should be based on the animal's body weight (typically 5-10 mL/kg).[13]

  • Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 7-14 days.

  • Record daily body weights and food consumption.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy.

  • Collect blood for clinical pathology and organs for histopathological analysis, particularly if signs of toxicity are observed.

Proposed In Vivo Efficacy Study

Based on the common application of aminopyrimidine derivatives as kinase inhibitors in oncology, a xenograft tumor model is a relevant choice for an efficacy study.[4][5]

dot

Sources

NMR spectroscopy reference data for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the NMR Spectroscopic Characterization of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the novel compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of new chemical entities is a critical prerequisite for advancing lead candidates. This application note presents predicted ¹H and ¹³C NMR reference data for the title compound and offers detailed, field-proven protocols for its empirical verification. The methodologies outlined herein are designed to ensure data integrity and provide a robust framework for researchers engaged in the synthesis and analysis of pyrimidine-based compounds.

Introduction: The Rationale for Comprehensive NMR Analysis

The compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry, where even minor structural ambiguities can have profound implications for a compound's efficacy and safety profile.

NMR spectroscopy stands as the premier technique for the non-destructive, detailed structural analysis of organic molecules in solution.[2][3] This guide is structured to provide both the foundational reference data and the practical experimental workflows necessary to obtain high-quality, reproducible NMR spectra for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine.

Predicted NMR Reference Data

In the absence of published experimental data for the title compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on established principles of NMR spectroscopy and analysis of structurally related analogs.[4][5] These data serve as a benchmark for researchers to compare against their experimentally obtained spectra.

The predicted data has been generated for a standard solution in Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).[6]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5 (pyrimidine)6.35s-1H
H-3' (thiolane)4.85m-1H
H-2'a, H-5'a (thiolane)3.10 - 2.95m-2H
H-2'b, H-5'b (thiolane)2.90 - 2.75m-2H
N-CH₃3.15s-3H
C2-CH₃2.45s-3H
H-4'a (thiolane)2.30m-1H
H-4'b (thiolane)2.10m-1H
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-2 (pyrimidine)165.0
C-4 (pyrimidine)162.5
C-6 (pyrimidine)158.0
C-5 (pyrimidine)108.0
C-3' (thiolane)60.0
C-2', C-5' (thiolane)35.0
N-CH₃30.0
C-4' (thiolane)28.0
C2-CH₃25.0

Experimental Protocols for NMR Data Acquisition

The following protocols are designed to guide the user through the process of sample preparation and data acquisition for a comprehensive NMR analysis.

Sample Preparation Workflow

A well-prepared sample is fundamental to acquiring high-quality NMR data. The following workflow ensures consistency and minimizes the presence of contaminants.

G cluster_prep Sample Preparation A Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) A->B C Vortex until fully dissolved B->C D Transfer to a 5 mm NMR tube C->D E Ensure sample height is ~4 cm D->E

Caption: Workflow for NMR sample preparation.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[6] However, if the compound shows poor solubility, other solvents like DMSO-d₆ or Methanol-d₄ should be considered.[7] The choice of solvent can slightly alter chemical shifts.[5]

  • Concentration: A higher concentration is recommended for ¹³C NMR experiments to compensate for the low natural abundance (1.1%) of the ¹³C isotope, thereby improving the signal-to-noise ratio.[8]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0.00 ppm.[4]

1D NMR Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.[9]

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Sequencezg30zgpg30
Number of Scans (NS)161024
Relaxation Delay (D1)2 s2 s
Spectral Width (SW)16 ppm240 ppm
Acquisition Time (AQ)2.5 s1.1 s

Trustworthiness Through Self-Validation: The parameters provided are a starting point. For optimal results, it is advisable to perform a quick array of the relaxation delay (D1) to ensure full relaxation of all nuclei, which is crucial for accurate integration in ¹H NMR and quantitative ¹³C NMR.

2D NMR Acquisition for Structural Elucidation

2D NMR experiments are indispensable for unambiguously assigning proton and carbon signals, especially for complex molecules.[2]

G A 1D ¹H and ¹³C Spectra (Initial Assessment) B COSY (¹H-¹H Correlations) A->B C HSQC (Direct ¹H-¹³C Correlations) A->C D HMBC (Long-Range ¹H-¹³C Correlations) A->D E Complete Structural Assignment B->E C->E D->E

Caption: Logical workflow for 2D NMR experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the thiolane ring.[2]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. This is the primary method for assigning carbon signals based on the already assigned proton signals.[3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for identifying quaternary carbons. For instance, the N-CH₃ protons should show a correlation to the C-4 of the pyrimidine ring.[2]

Interpretation of NMR Data: A Guided Analysis

The combination of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the structure of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine.

  • ¹H NMR Analysis: The integration values will confirm the number of protons in each environment. The singlet at δ 6.35 ppm is characteristic of the lone proton on the pyrimidine ring. The singlets for the two methyl groups (N-CH₃ and C2-CH₃) will be readily identifiable. The complex multiplets in the upfield region will correspond to the protons of the thiolane ring.[10]

  • COSY Analysis: Cross-peaks in the COSY spectrum will establish the connectivity within the thiolane ring. For example, the proton at the 3'-position should show correlations to the protons at the 2'- and 4'-positions.

  • HSQC/HMBC Analysis:

    • The HSQC spectrum will link each proton of the thiolane ring to its corresponding carbon.

    • The HMBC spectrum is key to placing all the fragments together. Key expected correlations include:

      • From the C2-CH₃ protons to the C-2 of the pyrimidine ring.

      • From the N-CH₃ protons to the C-4 of the pyrimidine ring.

      • From the H-3' proton of the thiolane ring to the C-4 of the pyrimidine ring, confirming the point of attachment.

      • From the H-5 proton of the pyrimidine ring to C-4 and C-6.

Conclusion

This application note provides a robust framework for the NMR spectroscopic analysis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine. By leveraging the provided predicted reference data and the detailed experimental protocols, researchers can confidently determine and verify the structure of this and related pyrimidine derivatives. The synergistic use of 1D and 2D NMR techniques, as outlined, ensures a high degree of scientific rigor and data integrity, which are paramount in the fields of chemical research and drug development.

References

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • mzCloud. (2025, March 11). 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

  • Xia, K., & Squier, A. H. (2019). NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, April 12). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • PNAS. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. Retrieved from [Link]

  • MDPI. (2021, November 1). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine. Retrieved from [Link]

  • World News of Natural Sciences. (2021, May 24). Synthesis and characterization of novel pyrimidine derivatives. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Application Notes and Protocols for Standard Cell Culture Assays Using 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting standard cell culture assays with the novel compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine. Recognizing the limited publicly available data on this specific molecule, this guide furnishes a robust framework for initial in vitro characterization, focusing on the assessment of its effects on cell viability and proliferation. The protocols detailed herein are designed to be adaptable and include critical steps for the empirical determination of essential parameters such as solubility and stability in a cell culture context. By integrating principles of good cell culture practice with established assay methodologies, this guide aims to empower researchers to generate reliable and reproducible data for this new chemical entity.

Introduction: The Rationale for a Standardized Approach

The exploration of novel chemical entities is a cornerstone of drug discovery and development. 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, a substituted pyrimidine, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrimidine derivatives have been investigated for their potential as anticancer, antimicrobial, and anticonvulsant agents, among other therapeutic applications.[1][2][3][4] The initial characterization of a new compound invariably begins with in vitro cell-based assays to determine its biological activity and potential toxicity.

Given the novelty of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, a standardized and well-controlled cell culture assay is paramount for establishing a foundational dataset. This application note will focus on one of the most fundamental and widely used in vitro assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6] This conversion is primarily carried out by mitochondrial dehydrogenases.[6] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Compound Handling and Preparation: Foundational Steps for Reproducibility

The physical and chemical properties of a test compound are critical determinants of its behavior in a biological assay. For a novel compound like 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, it is essential to empirically determine its solubility and stability in the chosen solvent and cell culture medium.

Initial Solubility Testing

A preliminary solubility test should be performed to identify a suitable solvent for preparing a stock solution.

Protocol:

  • Weigh out a small, precise amount of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine (e.g., 1-5 mg).

  • Add a small, measured volume of a high-purity solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol) to achieve a high concentration stock solution (e.g., 10-100 mM).

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Visually inspect for any undissolved particulate matter. If the compound does not fully dissolve, add incremental volumes of the solvent until a clear solution is achieved and record the final concentration.

Note on Solvent Choice: DMSO is a common solvent for cell culture assays due to its ability to dissolve a wide range of compounds and its relatively low toxicity at low concentrations (typically <0.5% v/v in the final assay volume).

Stock Solution Preparation and Storage

Once a suitable solvent is identified, prepare a concentrated stock solution.

Protocol:

  • Accurately weigh a larger quantity of the compound.

  • Dissolve in the chosen solvent to the desired stock concentration (e.g., 10 mM).

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Stability in Cell Culture Medium

It is crucial to assess the stability of the compound in the complete cell culture medium at 37°C over the intended duration of the experiment. Degradation of the compound can lead to inaccurate results.[7]

Protocol (Simplified Assessment):

  • Prepare a working solution of the compound in complete cell culture medium at the highest intended assay concentration.

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for the duration of the planned experiment (e.g., 24, 48, or 72 hours).

  • At various time points, visually inspect the medium for any signs of precipitation.

  • For a more rigorous analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of the compound over time.

The MTT Cell Viability and Proliferation Assay: A Step-by-Step Protocol

This protocol provides a detailed methodology for assessing the effect of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine on the viability and proliferation of a selected cell line.

Materials and Reagents
  • Selected cancer or non-cancerous cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: MTT Assay seed_cells Seed cells into a 96-well plate incubate_24h_1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h_1 prepare_dilutions Prepare serial dilutions of the compound in culture medium add_treatment Add compound dilutions to the cells prepare_dilutions->add_treatment incubate_treatment Incubate for desired duration (e.g., 24, 48, 72h) add_treatment->incubate_treatment add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization incubate_solubilization Incubate for 2-4 hours (or overnight) add_solubilization->incubate_solubilization read_absorbance Read absorbance at 570 nm incubate_solubilization->read_absorbance

Caption: Experimental workflow for the MTT assay.

Detailed Protocol

Day 1: Cell Seeding

  • Culture the chosen cell line to approximately 80-90% confluency in a T-75 flask.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).

  • Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the end of the experiment and that the absorbance values are within the linear range of the assay. A typical starting point is 5,000-10,000 cells per well in a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Culture medium only (no cells) to measure background absorbance.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.

Day 2: Compound Treatment

  • Prepare serial dilutions of the 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine stock solution in complete culture medium. A common approach is to prepare 2X concentrated solutions of the compound.

  • Carefully remove the medium from the wells (for adherent cells) or proceed directly for suspension cells.

  • Add 100 µL of the corresponding compound dilutions to the wells. For adherent cells, this will result in a 1X final concentration. For suspension cells, add 100 µL of the 2X compound dilutions to the existing 100 µL of cell suspension.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell doubling time and the suspected mechanism of action of the compound.

Day 4 (or end of treatment): MTT Assay and Data Acquisition

  • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as a purple precipitate.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well.[6]

  • Gently pipette up and down to ensure complete solubilization of the formazan crystals.

  • Incubate the plate for an additional 2-4 hours at room temperature in the dark, or overnight at 37°C.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control.

  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Data Presentation

The results are typically presented as a dose-response curve, with the percentage of cell viability plotted against the log of the compound concentration. This allows for the determination of the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 1: Example Data Summary for a Dose-Response Experiment

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0 µM)1.2500.085100
0.11.2350.07998.8
11.1500.09292.0
100.8750.06570.0
500.6000.05148.0
1000.3500.04228.0
Signaling Pathway Considerations

While the MTT assay does not directly elucidate a mechanism of action, the results can provide initial clues. A rapid decrease in cell viability might suggest a cytotoxic mechanism, whereas a slower, dose-dependent decrease might indicate an anti-proliferative effect. Should the compound show significant activity, further assays would be required to investigate specific signaling pathways. For many pyrimidine derivatives with anti-cancer properties, common pathways to investigate include those involved in cell cycle regulation (e.g., cyclin-dependent kinases) and apoptosis.

signaling_pathway Compound 6-chloro-N,2-dimethyl-N- (thiolan-3-yl)pyrimidin-4-amine Target Potential Cellular Target (e.g., Kinase, Receptor) Compound->Target Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Reduced_Proliferation Reduced Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Caption: Hypothetical signaling pathway impacted by the compound.

Troubleshooting and Best Practices

  • High Background in Blank Wells: This may indicate contamination of the medium or MTT reagent. Ensure all reagents are sterile.

  • Low Absorbance Readings: This could be due to low cell numbers or a short incubation time with MTT. Optimize cell seeding density and MTT incubation time.

  • High Variability Between Replicate Wells: This often points to uneven cell seeding or pipetting errors. Ensure a homogenous cell suspension and use a multichannel pipette for consistency.

  • Compound Precipitation: If the compound precipitates in the culture medium, the effective concentration will be lower than intended. Re-evaluate the compound's solubility and consider using a lower concentration range or a different solvent.

Conclusion

This application note provides a detailed and adaptable protocol for the initial in vitro characterization of the novel compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine using the standard MTT cell culture assay. By following the outlined procedures for compound handling, experimental execution, and data analysis, researchers can generate a reliable foundation of data to guide further investigation into the biological activities of this and other new chemical entities.

References

  • PubChem. N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(6-chloropyridin-3-yl_methyl-2_2-difluoroethanamine]([Link]

  • PMC. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. [Link]

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Agilent. Manual: Cell Proliferation Assay Kit. [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • ResearchGate. Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. [Link]

  • ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • MDPI. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. [Link]

  • MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • baseclick. Proliferations Assay | Methods, Analysis & Applications. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. [Link]

  • ResearchGate. Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing yield and purity bottlenecks during the synthesis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine.

This critical active pharmaceutical ingredient (API) intermediate is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 4,6-dichloro-2-methylpyrimidine and N-methylthiolan-3-amine. While conceptually straightforward, the reaction is frequently plagued by competing pathways. This guide provides field-proven, self-validating protocols to establish absolute control over the reaction's regioselectivity and chemoselectivity.

Part 1: Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand the thermodynamic and kinetic landscape of the reaction. The pyrimidine ring is electron-deficient, making the halogens highly susceptible to nucleophilic attack[1]. However, the presence of two identical leaving groups and a sensitive thioether moiety creates multiple degradation pathways.

Mechanism SM 4,6-Dichloro-2-methylpyrimidine (Starting Material) Target Target API Intermediate [M+H]+ 244 SM->Target SNAr Base Hydro 6-Hydroxy Impurity [M+H]+ 226 SM->Hydro H2O / OH- Amine N-Methylthiolan-3-amine (Nucleophile) Amine->Target Bis Bis-substituted Impurity [M+H]+ 325 Target->Bis Excess Amine >60°C Target->Hydro H2O / OH- Ox Sulfoxide Impurity [M+H]+ 260 Target->Ox O2 / Peroxides

Caption: SNAr reaction pathways and common degradation modes for 4,6-dichloropyrimidines.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the 4,6-bis(N-methyl-N-(thiolan-3-yl)amino) byproduct (m/z 325)? Causality: The target mono-substituted pyrimidine retains an activated chlorine at the 6-position[1]. If the reaction temperature exceeds 60°C or if a stoichiometric excess of the amine is used, the second SNAr reaction becomes thermodynamically accessible, leading to over-substitution[2]. Solution: Strictly limit the amine to 1.05 equivalents and lower the temperature to 25°C. To maintain reactivity at this lower temperature, introduce DABCO (1,4-diazabicyclo[2.2.2]octane) as a nucleophilic catalyst. DABCO forms a highly reactive cationic intermediate that accelerates the first SNAr step while sterically and electronically hindering the second[3].

Q2: My LC-MS shows a major polar impurity at m/z 226 [M+H]+ instead of the expected m/z 244 [M+H]+. What is this and how do I prevent it? Causality: The m/z 226 peak corresponds to the 6-hydroxy-2-methyl-4-(N-methyl-N-(thiolan-3-yl)amino)pyrimidine byproduct. 4,6-dichloropyrimidines are highly susceptible to hydrolysis[4]. When using inorganic bases (like K₂CO₃ or NaOH) in solvents with trace moisture, hydroxide ions are generated. Hydroxide is a hard nucleophile that rapidly displaces the chlorine via a Meisenheimer complex[2]. Solution: Ensure strictly anhydrous conditions. Dry your solvent over 3Å molecular sieves. Replace inorganic bases with a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA)[4].

Q3: The yield drops significantly upon scale-up, and the product is contaminated with an impurity at m/z 260[M+H]+. Causality: The m/z 260 peak indicates oxidation of the thiolan sulfur to a sulfoxide (+16 Da). The cyclic thioether in the thiolan-3-yl moiety is prone to oxidation, particularly when exposed to atmospheric oxygen at elevated temperatures or when using ethereal solvents (like THF) that accumulate peroxide impurities over time. Solution: Degas all solvents by sparging with nitrogen or argon for 30 minutes prior to use. Switch from THF to a more robust, peroxide-free solvent like anhydrous DMF. Conduct the entire reaction and the initial aqueous quench under an inert nitrogen atmosphere.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of varying reaction parameters on the yield and impurity profile, validating the optimized conditions.

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Target Yield (%)Bis-amine (%)Hydrolysis (%)
1THF (Wet)K₂CO₃ (2.0)None6045.015.230.5
2DMF (Dry)DIPEA (1.5)None6065.425.1< 2.0
3DMF (Dry)DIPEA (1.2)None2532.0< 2.0< 1.0
4 DMF (Dry) DIPEA (1.2) DABCO (0.1) 25 92.5 < 2.0 < 1.0

Note: Entry 4 represents the self-validating optimized system where DABCO overcomes the kinetic barrier at 25°C, preventing the thermodynamic bis-amination product.

Part 4: Validated Standard Operating Procedure (SOP)

Workflow S1 1. Preparation Dry DMF, N2 Purge S2 2. Activation SM + DABCO + DIPEA S1->S2 S3 3. Addition Amine Dropwise S2->S3 S4 4. Reaction 25°C, 4 hours S3->S4 S5 5. Quench Cold 0.1M HCl S4->S5 S6 6. Isolation EtOAc Extr. & Silica S5->S6

Caption: Optimized step-by-step workflow for the SNAr synthesis of the target pyrimidine amine.

Objective: Synthesize 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine with >90% yield and <2% bis-amination/hydrolysis.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen for 15 minutes to prevent thioether oxidation.

  • Reagent Activation: Add 4,6-dichloro-2-methylpyrimidine (10.0 mmol, 1.0 eq)[4], DABCO (1.0 mmol, 0.1 eq)[3], and anhydrous, degassed DMF (50 mL). Stir for 10 minutes at 25°C to allow the active Meisenheimer complex precursor to form[1].

  • Base Addition: Inject DIPEA (12.0 mmol, 1.2 eq) via syringe.

  • Controlled Nucleophilic Attack: Dissolve N-methylthiolan-3-amine (10.5 mmol, 1.05 eq) in anhydrous DMF (10 mL). Add this solution dropwise over 30 minutes using a syringe pump to prevent high local concentrations of the nucleophile, which triggers over-substitution.

  • Reaction Monitoring: Stir the mixture at 25°C for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1) or LC-MS[4].

  • Quench & Extraction: Cool the flask in an ice bath. Quench the reaction by slowly adding cold 0.1 M HCl (50 mL) to neutralize the DIPEA and any trace unreacted amine[4]. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Isolation: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc) to yield the pure target compound.

References
  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of... | NSF PAR | 3

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI | 2

  • Technical Support Center: Reactions Involving 4,6-dichloro-2-methylpyrimidine | Benchchem | 4

  • Active chloro-heterocycles | Fisher Scientific | 1

Sources

preventing thermal degradation of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As Senior Application Scientists, we have compiled this resource based on the chemical principles governing its structure and field-proven best practices for handling sensitive molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and stability of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container at 2-8°C , protected from light and moisture.[1] The inclusion of a desiccant is recommended. For maximum protection against oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is the best practice.[2]

Q2: I have the compound in a solution. How should I store it?

Storing the compound in solution is not recommended for long periods. If short-term storage is necessary, use a dry, aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Dioxane. Prepare the solution under an inert atmosphere and store it at 2-8°C, tightly sealed and protected from light. Avoid protic solvents (like methanol or ethanol) and water, as they can facilitate hydrolysis of the chloro-pyrimidine moiety.

Q3: What are the primary chemical groups on this molecule that are susceptible to degradation?

The molecule has three primary points of potential instability:

  • 6-Chloro Pyrimidine Ring: The chlorine atom attached to the pyrimidine ring is susceptible to nucleophilic substitution, most commonly hydrolysis, which replaces the chlorine with a hydroxyl group.[3][4]

  • Thiolane (Thioether) Ring: The sulfur atom in the thiolane ring is readily oxidized, first to a sulfoxide and then potentially to a sulfone.[5][6][7]

  • Tertiary Amine: While generally more stable, tertiary amines can be susceptible to degradation under harsh conditions, though this is less of a concern under typical storage conditions compared to the other two groups.[8][9]

Q4: What are the visible signs of degradation?

While analytical methods are required for confirmation, you may observe a change in the physical appearance of the sample. This can include a change in color (e.g., from white/off-white to yellow or brown) or a change in texture (e.g., clumping or becoming sticky), which could indicate the absorption of moisture and subsequent hydrolysis.

Section 2: Troubleshooting Guide

This section provides a logical workflow for identifying and addressing potential degradation based on common experimental observations.

Issue 1: My LC-MS/NMR analysis shows new peaks after storage. What are they?

This is the most common indicator of degradation. The identity of the new peaks can be inferred from the likely degradation pathways.

Causality: Elevated temperature, exposure to atmospheric oxygen, and the presence of moisture are the primary drivers for the formation of new species. Heat provides the activation energy for these reactions to occur.

Troubleshooting Workflow

G start New peaks observed in LC-MS or NMR check_mw Check Mass Spectrum (MS) start->check_mw mw_plus_16 Mass +16 Da? (or +32 Da?) check_mw->mw_plus_16 Analyze m/z mw_minus_17 Mass -17.5 Da? (Parent: 244.75 -> Degradant: 227.28) check_mw->mw_minus_17 Analyze m/z check_polarity Check Polarity (HPLC/TLC) mw_plus_16->check_polarity No res_sulfoxide Likely Sulfoxide (M+16) or Sulfone (M+32) Cause: Oxidation mw_plus_16->res_sulfoxide Yes mw_minus_17->check_polarity No res_hydrolysis Likely Hydrolysis Product (6-hydroxypyrimidine) Cause: Moisture/Heat mw_minus_17->res_hydrolysis Yes more_polar Is the new peak more polar? check_polarity->more_polar more_polar->res_sulfoxide Yes more_polar->res_hydrolysis Yes res_unknown Other degradation pathway. Consider photodegradation or complex thermal rearrangement. more_polar->res_unknown No/Unclear

Caption: Troubleshooting workflow for identifying unknown peaks.

Summary of Potential Degradants
Degradation ProductMolecular Weight ChangeExpected Polarity ChangeCausative Factor
Sulfoxide Derivative +16 DaIncreasedOxygen, Heat
Sulfone Derivative +32 DaSignificantly IncreasedOxygen, Heat
Hydrolysis Product -17.5 Da (Cl replaced by OH)IncreasedMoisture, Heat
Issue 2: The biological activity of my compound has decreased.

A loss of potency is a direct consequence of a decrease in the concentration of the active parent compound due to its conversion into degradation products.

Causality: Both the hydrolysis and oxidation products will have different three-dimensional shapes and electronic properties compared to the parent molecule. This altered structure will likely result in reduced binding affinity to its biological target. For instance, the replacement of the chlorine atom can disrupt critical halogen bonds, and the addition of oxygen to the sulfur atom increases steric bulk and hydrogen bonding potential, which may prevent it from fitting into a binding pocket.

Preventative Action:

  • Re-purify the sample: If possible, use flash chromatography or preparative HPLC to isolate the remaining parent compound.

  • Strictly adhere to storage protocols: For the purified material and new batches, immediately implement the recommended storage conditions (see Section 3).

  • Perform a stability check: Use the analytical protocol in Section 3 to assess the rate of degradation under your typical storage conditions to establish a reliable "use by" date for your samples.

Section 3: Core Technical Guide & Protocols

Understanding the Degradation Pathways

The thermal degradation of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is not a single event but a competition between two primary chemical reactions accelerated by heat.

Caption: Primary thermal degradation pathways.

  • Hydrolysis of the C-Cl Bond: The C6-Cl bond on the pyrimidine ring is activated towards nucleophilic aromatic substitution. In the presence of water, which can act as a nucleophile, the chlorine atom is displaced to form a pyrimidone derivative. This reaction is significantly accelerated by heat and can be catalyzed by acidic or basic conditions.[4][10][11]

  • Oxidation of the Thioether: The sulfur atom in the thiolane ring has lone pairs of electrons that are susceptible to oxidation by atmospheric oxygen. This is a two-step process. The first oxidation converts the thioether to a sulfoxide. With further exposure to heat and oxygen, the sulfoxide can be oxidized again to form a sulfone.[5][7][12] This process can be catalyzed by trace metals and light.

Protocol 1: Recommended Storage and Handling

Adherence to these procedures is critical for preventing degradation.

A. Solid Compound Storage
  • Container: Use an amber glass vial with a PTFE-lined cap.

  • Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 15-30 seconds to displace air.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap junction with Parafilm®.

  • Temperature: Place the sealed vial in a refrigerator at 2-8°C.

  • Environment: Ensure the storage location is dark and has low humidity. Do not store in a freezer unless it is a non-frost-free unit to avoid moisture introduction during temperature cycles.

B. Handling for Experimentation
  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount quickly in a low-humidity environment. If possible, perform this task in a glove box or under a stream of inert gas.

  • Resealing: Immediately after weighing, re-flush the vial with inert gas, seal tightly, and return it to the recommended storage conditions.

Protocol 2: Analytical Method for Stability Assessment (Forced Degradation)

This protocol allows you to intentionally degrade the compound to identify its degradation products and develop a stability-indicating analytical method.

Objective: To separate the parent compound from its potential hydrolysis and oxidation products using HPLC and identify them by MS.

A. Sample Preparation (Forced Degradation)
  • Control Sample: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Acid Hydrolysis: Dissolve ~1 mg in 1 mL of acetonitrile/0.1 M HCl (1:1 v/v). Heat at 60°C for 24 hours.[3]

  • Base Hydrolysis: Dissolve ~1 mg in 1 mL of acetonitrile/0.1 M NaOH (1:1 v/v). Heat at 60°C for 24 hours.[3]

  • Oxidative Degradation: Dissolve ~1 mg in 1 mL of acetonitrile. Add 100 µL of 3% hydrogen peroxide (H₂O₂). Leave at room temperature for 24 hours.[3][5]

  • Thermal Degradation: Place ~1 mg of the solid compound in an oven at 80°C for 48 hours, then dissolve in 1 mL of acetonitrile.[3]

B. HPLC-MS Conditions (Starting Point)
  • Instrument: HPLC system with a UV/PDA detector coupled to a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm; MS in positive ion electrospray (ESI+) mode, scanning a relevant mass range (e.g., m/z 150-500).

Data Analysis: Compare the chromatograms of the stressed samples to the control. The parent peak should decrease in the stressed samples, with new peaks appearing. The retention time and mass-to-charge ratio (m/z) of these new peaks will help confirm the identity of the degradation products as outlined in the troubleshooting section.

Disclaimer: This guide is intended for informational purposes by trained professionals. All experimental work should be conducted with appropriate safety precautions in a certified laboratory environment.

References

  • Kinase Inhibitors from the Sea. Mar Drugs. 2011;9(8):1508-1546. Published 2011 Aug 22.
  • Kogon IC, Minin R, Overberger CG. 2-CHLOROPYRIMIDINE. Org Synth. 1955;35:34.
  • Creative Proteomics. Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog. Published September 18, 2024.
  • BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Support.
  • Chemistry Learner. Thioether: Structure, Formula, Synthesis, and Examples. Chemistry Learner. Published September 25, 2025.
  • Yin J, Chen K, Zhang J, et al. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega. 2019;4(3):5749-5756.
  • Ross JA, Riley DA, DeMorin F, et al. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Org Process Res Dev. 2006;10(5):921-926.
  • MilliporeSigma. 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine. MilliporeSigma Product Page.
  • van Kuilenburg ABP, van Lenthe H, van Gennip AH. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clin Chem. 2000;46(12):1924-1931.
  • European Chlorinated Solvent Association.
  • Reddit. Handling thiols in the lab. r/chemistry. Published October 4, 2013.
  • Ross JA, Riley DA, DeMorin F, et al. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Figshare. Published September 15, 2006.
  • ChemicalBook. 6-chloro-N,N,2-trimethyl-4-pyrimidinamine - Safety Data Sheet. ChemicalBook. Published July 19, 2025.
  • Goldberg AF, Goldsmith ZK, Kiamilev S, et al. Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. J Am Chem Soc. 2024;146(30):20649-20657.
  • van Kuilenburg ABP, van Lenthe H, van Gennip AH. Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips.
  • National Center for Biotechnology Information. N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine. PubChem Compound Summary.
  • BenchChem. Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione. BenchChem Technical Support.
  • Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. Published March 31, 2025.
  • Ross JA, Riley DA, DeMorin F, et al. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Org Process Res Dev. 2006;10(5):921-926.
  • Al-Janabi M, Al-Sharafi A, Al-Dahhan M, et al. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Processes. 2021;9(11):1989.
  • Kim HS, Zhang R, Gopishetty B, et al. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. J Bacteriol. 2010;192(17):4448-4457.
  • Echemi. (6-Chloro-pyridin-3-yl)
  • Chemos GmbH&Co.KG. Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
  • Shi H. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky.
  • BenchChem. An In-Depth Technical Guide to the Proper Storage and Handling of Thiodiglycol-d8. BenchChem Technical Support.
  • Vevelstad SJ, Eide-Haugmo I, da Silva EF, et al. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Appl Sci. 2020;10(10):3556.
  • Baluja S, Bhalodia R, Gajera R, Bhatt M, Bhesaniya K.
  • Ashenhurst J. Thiols And Thioethers. Master Organic Chemistry. Published July 5, 2015.
  • ChemScene. 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. ChemScene Product Page.
  • Freeman SA, Rochelle G. Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C.
  • Sastre G, Corma A, Garcia H, et al. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • JoVE. Video: Preparation and Reactions of Thiols. Journal of Visualized Experiments. Published April 30, 2023.
  • BenchChem.
  • Yin J, Chen K, Zhang J, et al. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Org Lett. 2019;21(7):2475-2480.
  • BASF. Tetrahydrofuran (THF) Storage and Handling.
  • Baluja S, Bhalodia R, Gajera R, Bhatt M, Bhesaniya K. Thermal analysis of some novel pyrimidine derivatives.

Sources

optimizing LC-MS parameters for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine detection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Welcome to the technical support guide for the LC-MS analysis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine . This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to empower you to develop and optimize a sensitive, selective, and reliable analytical method.

Part 1: Analyte Overview & Initial Parameters

Before initiating method development, understanding the physicochemical properties of the target analyte is crucial. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and related pyrimidine derivatives.[1]

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value / CharacteristicImplication for LC-MS Analysis
Chemical Structure Substituted pyrimidine with tertiary amine and thioether moieties.The presence of multiple nitrogen atoms makes the molecule basic.
Molecular Formula C₁₀H₁₄ClN₃S-
Molecular Weight ~243.75 g/mol Ideal mass for standard quadrupole mass spectrometers.
Basicity (pKa) Estimated pKa > 4The molecule will be readily protonated in acidic mobile phases (pH < 4), making it an excellent candidate for positive mode electrospray ionization (ESI+).
Polarity Moderately polarSuitable for reversed-phase liquid chromatography (RPLC).
Recommended Starting LC-MS Parameters

This table provides a robust starting point for your method development. Optimization is essential for achieving the best performance.

Table 2: Recommended Starting Conditions

ParameterRecommended SettingRationale & Expert Notes
LC Column C18, 2.1 x 50 mm, 1.8 µm (High-purity, end-capped silica)A C18 column provides good hydrophobic retention for this moderately polar molecule. Using a high-purity, end-capped column is critical to minimize secondary silanol interactions with the basic amine groups, which can cause severe peak tailing.[2][3]
Mobile Phase A Water + 0.1% Formic AcidFormic acid maintains an acidic pH (~2.7) to ensure the analyte is consistently protonated, which improves peak shape and ESI+ response.[4]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is often preferred for its lower viscosity and high elution strength in RPLC.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient 5% B to 95% B over 5-7 minutesA broad initial gradient is effective for determining the approximate retention time. This can be optimized later to improve resolution and shorten the run time.
Injection Volume 1 - 5 µLKeep the injection volume low initially to prevent column overload, which can cause peak fronting.[5]
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Ionization Mode Electrospray Ionization (ESI)ESI is the preferred technique for polar and ionizable molecules.[6]
Polarity Positive (+)The basic nitrogen atoms will readily accept a proton to form the [M+H]⁺ ion.
Capillary Voltage 3000 - 4000 VThis is a typical starting range; it must be optimized for signal stability and intensity.[7]
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the ESI droplets.[8]
Drying Gas Flow 8 - 12 L/minWorks in conjunction with temperature to aid desolvation.[9]
Nebulizer Gas 30 - 50 psiAssists in the formation of a fine spray of droplets.[9]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during method development in a direct question-and-answer format.

Category 1: Chromatography & Peak Shape Issues

Question: Why is my peak for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine severely tailing?

Answer: Peak tailing for basic compounds like this is one of the most common chromatographic challenges.[3] It typically stems from two primary causes:

  • Secondary Silanol Interactions: The stationary phase in most RPLC columns is silica-based. Residual, un-capped silanol groups on the silica surface are acidic (pKa ~3.5-4.5). At mobile phase pH values above this, the silanols become deprotonated and negatively charged. Your positively charged basic analyte can then undergo a secondary ion-exchange interaction with these sites, which is a slower kinetic process than the primary reversed-phase retention, resulting in a tailing peak.[2][10]

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, also leading to asymmetrical peaks.[5]

Troubleshooting Protocol:

  • Confirm pH: Ensure your mobile phase is sufficiently acidic. A 0.1% formic acid solution (pH ~2.7) should keep most silanol groups protonated and neutral, minimizing the secondary interactions.

  • Evaluate Column Chemistry: If tailing persists, you may be using an older "Type A" silica column with high silanol activity. Switch to a modern, high-purity "Type B" silica column with high-density end-capping. For particularly stubborn tailing, consider a column with an alternative stationary phase, such as a Pentafluorophenyl (PFP) phase, which offers different selectivity.[11]

  • Reduce Sample Load: Perform a dilution series (e.g., inject 1/2, 1/5th, and 1/10th of the original concentration). If the peak shape improves (i.e., the tailing factor decreases) with lower concentration, you are experiencing mass overload.

  • Check for Extra-Column Volume: Ensure all tubing connections are made correctly with no gaps, as this dead volume can cause peak distortion for all analytes in the chromatogram.[10]

Question: My peak shape is split or fronting. What is the cause?

Answer: Peak splitting or fronting is often related to the injection conditions or a physical problem with the column.

  • Solvent Mismatch: The most common cause is injecting the sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase. This causes the analyte to travel through the top of the column too quickly before it can properly partition onto the stationary phase, distorting the peak.[5]

  • Column Void or Contamination: A physical void at the head of the column or a blocked inlet frit can disrupt the sample band as it enters the column, leading to distorted peaks for all analytes.[5]

Troubleshooting Protocol:

  • Match Sample Solvent: Ideally, dissolve your sample in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). If sample solubility is an issue, use the weakest solvent possible that maintains solubility and keep the injection volume small (< 5 µL).

  • Column Maintenance: If all peaks are distorted, try flushing the column (in the reverse direction if permitted by the manufacturer) to remove potential blockages. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

G cluster_tailing Tailing Peak cluster_fronting Fronting/Split Peak start Poor Peak Shape (Asymmetrical) tailing Is peak tailing observed? start->tailing fronting Is peak fronting/splitting observed? start->fronting silanol Cause: Secondary Silanol Interactions tailing->silanol Yes overload_t Cause: Mass Overload tailing->overload_t Yes solution_ph Solution: Lower Mobile Phase pH (0.1% FA) silanol->solution_ph solution_column Solution: Use End-Capped Type B Silica Column silanol->solution_column solution_load_t Solution: Dilute Sample overload_t->solution_load_t solvent Cause: Strong Sample Solvent Mismatch fronting->solvent Yes void Cause: Column Void/ Frit Blockage fronting->void Yes solution_solvent Solution: Match Sample Solvent to Mobile Phase solvent->solution_solvent solution_void Solution: Reverse Flush or Replace Column void->solution_void

Caption: Troubleshooting workflow for common peak shape issues.

Category 2: Sensitivity & Mass Spectrometry Issues

Question: I have low or no signal for my analyte. How can I improve sensitivity?

Answer: Low sensitivity is a multi-faceted problem that requires a systematic approach, starting from the LC and moving to the MS.

Troubleshooting Protocol:

  • Confirm Analyte Elution: First, ensure the compound is eluting from the column. Inject a high-concentration standard and monitor the Total Ion Chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected [M+H]⁺ mass.

  • Optimize the Ion Source: The ESI source parameters are critical for efficient ionization and ion transfer. Do not rely solely on default "autotune" parameters.[6] Perform a systematic optimization by infusing a standard solution of your analyte directly into the source (using a T-junction with the LC flow) and adjusting the following parameters one by one to maximize the signal:

    • Capillary Voltage: Adjust in 500 V increments.

    • Drying Gas Temperature & Flow: Increase temperature and flow to improve desolvation, but avoid excessive settings that could cause thermal degradation of the analyte.

    • Nebulizer Pressure: Optimize for a stable spray.

    • Expert Tip: Aim for a parameter setting on a stable plateau, not a sharp maximum. This ensures the method is robust against small day-to-day variations.[6]

  • Optimize MS/MS Transition (for Triple Quadrupole): If using MS/MS for quantification, you must optimize the fragmentation.

    • Select Precursor Ion: This will be the [M+H]⁺ ion.

    • Optimize Collision Energy (CE): Infuse the analyte and perform a product ion scan at various CE values. Select 2-3 of the most intense, stable, and specific product ions.

    • Optimize Dwell Time: Ensure sufficient data points (15-20) across the chromatographic peak for reliable quantification.

Question: My signal intensity is inconsistent between injections. What's causing this variability?

Answer: Signal instability is often caused by matrix effects, especially when analyzing complex samples like plasma or urine.

  • Matrix Effects: This phenomenon refers to the alteration of ionization efficiency (either suppression or enhancement) due to co-eluting compounds from the sample matrix.[12][13] These matrix components can compete with your analyte for charge in the ESI source or affect droplet evaporation, leading to poor accuracy and precision.[14][15]

Protocol for Assessing and Mitigating Matrix Effects:

  • Qualitative Assessment (Post-Column Infusion):

    • Set up a constant infusion of your analyte into the MS source, post-column.

    • Inject a blank matrix extract (e.g., a protein-precipitated plasma sample without the analyte) onto the LC system.

    • Monitor the analyte's signal. If you see a dip in the signal at certain retention times, it indicates ion suppression from co-eluting matrix components. An increase indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Adjust your LC gradient to separate your analyte from the regions of ion suppression identified in the post-column infusion experiment.

    • Enhance Sample Preparation: Simple protein precipitation may not be sufficient. Consider more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components (e.g., phospholipids).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It will co-elute and experience the same matrix effects as the analyte, allowing for reliable correction during data processing.[12]

References

  • Sigma-Aldrich. 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine. MilliporeSigma.

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.

  • Kuś, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry.

  • Stoll, D., & Dolan, J. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • Al-Asmari, F., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B.

  • ResearchGate. LC-MS of pyrimidine derivative compound.

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS.

  • ChemicalBook. 6-chloro-N,N,2-trimethyl-4-pyrimidinamine - Safety Data Sheet.

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.

  • ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results.

  • Bell, D. (2020). Tips for Optimizing Key Parameters in LC–MS. LCGC International.

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base.

  • Zafeiriou, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One.

  • Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

  • PubChem. 6-chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information.

  • Dolan, J. W. Why Do Peaks Tail?. LC Troubleshooting Bible.

  • Chen, Y., et al. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research.

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.

  • Kune, C., et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate.

  • Ciesla, P., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.

  • Element Lab Solutions. Troubleshooting GC peak shapes.

  • de la Torre, J. M., et al. (2006). 6-Chloro-4-(dimethylaminomethyleneamino)-2-(methylsulfanyl)pyrimidine. ResearchGate.

  • Geronikaki, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules.

  • Moreira, C., et al. (2015). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry.

  • Molognoni, L., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods.

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information.

  • Bergeron, A., et al. (2013). Importance of matrix effects in LC-MS/MS bioanalysis. ResearchGate.

  • Sugiyama, N., et al. (2017). Definitive screening design enables optimization of LC–ESI–MS/MS parameters in proteomics. Bioscience, Biotechnology, and Biochemistry.

  • Zhang, G., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques.

Sources

Technical Support Center: Crystallization & Impurity Purge of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists and drug development professionals tasked with the downstream purification of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine .

The synthesis of halogenated pyrimidine-amines presents unique thermodynamic and kinetic challenges during isolation. This guide bypasses generic advice to focus strictly on the mechanistic causality of impurity entrapment, offering a self-validating, step-by-step protocol to achieve >99% API purity.

Part 1: Diagnostic Q&A and Impurity Fate Mapping

Q1: Why does my crystallization yield a gummy solid with high levels of unreacted pyrimidine? A1: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." When cooling the mixture, the system crosses the binodal curve before reaching the solubility curve, forming a solute-rich liquid phase (oil) and a solute-lean liquid phase[1]. The highly lipophilic unreacted starting material (e.g., 4,6-dichloro-2-methylpyrimidine) partitions heavily into this oil phase[2]. When the oil eventually solidifies, it physically entraps these impurities, completely bypassing the purification benefits of a crystalline lattice. To prevent this, you must bypass the LLPS zone by seeding the solution within the metastable zone just above the oiling-out boundary, forcing heterogeneous nucleation[3].

Q2: I have eliminated LLPS, but HPLC still shows a persistent +16 Da impurity. What is the mechanism of this contamination? A2: The +16 Da mass shift indicates the oxidation of the tetrahydrothiophene (thiolane) ring to a sulfoxide. Because the sulfoxide derivative shares the identical pyrimidine-amine spatial geometry but possesses a highly polar S=O bond, it acts as a "tailor-made impurity." It integrates into the expanding crystal lattice of the API, forming a solid solution. Purging this requires shifting the solvent system to one that out-competes the sulfoxide for hydrogen bonding—typically by incorporating a protic co-solvent (like ethanol) into your antisolvent matrix to keep the sulfoxide solvated.

Q3: We are detecting a high-molecular-weight impurity that clogs the filters. How do we purge this? A3: This is the bis-aminated dimer, formed when both the 4- and 6-chloro positions of the pyrimidine core react with the amine. The occurrence of dimer impurities is a well-documented challenge in the manufacturing of pyrimidine-based APIs[4]. Due to its extended hydrophobic surface area, the dimer exhibits drastically lower solubility in polar organic solvents than the mono-aminated product[5]. The most effective purge strategy is a hot filtration of the crude mixture in the primary solvent prior to the main cooling/antisolvent crystallization step.

Part 2: Quantitative Impurity Profiling

To successfully design a purge strategy, we must map the physicochemical consequences of each impurity to a specific unit operation[6].

Impurity ClassStructural OriginPhysicochemical ConsequencePrimary Purge StrategyTarget Purge Factor
Unreacted SM 4,6-dichloro-2-methylpyrimidineHighly lipophilic; partitions into LLPS dropletsAvoid LLPS via seeding; wash with cold heptane> 50x
Sulfoxide Degradant Oxidation of thiolan-3-yl sulfur (+16 Da)Co-crystallization via lattice integrationProtic co-solvent (EtOH) to disrupt H-bonding> 20x
Bis-aminated Dimer Over-reaction at 6-chloro positionLow solubility; premature precipitationHot filtration at 60°C prior to crystallization> 100x

Part 3: Process Analytical Workflow

The following decision tree illustrates the critical path for avoiding LLPS and ensuring impurity rejection.

Workflow Start Crude API Mixture (Contains Dimer, Sulfoxide, SM) Dissolve Dissolution in EtOAc (60°C) Target: 150 mg/mL Start->Dissolve HotFilter Hot Filtration [Purges Insoluble Dimer] Dissolve->HotFilter CoolSeed Cool to 45°C & Seed (2 wt%) [Bypasses LLPS Zone] HotFilter->CoolSeed LLPS Oiling Out (LLPS) [Traps Lipophilic SM] HotFilter->LLPS Unseeded / Rapid Cool AntiSolvent Dose Heptane/EtOH (80:20) [Disrupts Sulfoxide H-Bonding] CoolSeed->AntiSolvent Controlled Growth LLPS->Dissolve Rework IPC IPC Gate: Mother Liquor HPLC Validate API < 5 mg/mL AntiSolvent->IPC IPC->AntiSolvent Fail (Hold longer) Isolate Filter & Wash [Yields >99% Pure API] IPC->Isolate Pass

Fig 1: Crystallization workflow and decision tree for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine.

Part 4: Self-Validating Crystallization Protocol

This protocol is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) metric dictates whether the system is thermodynamically ready to proceed, eliminating guesswork.

Phase 1: Dissolution & Dimer Purge
  • Charge the crude 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine into a jacketed reactor.

  • Add Ethyl Acetate (EtOAc) to achieve a concentration of 150 mg/mL.

  • Heat the mixture to 60°C under moderate agitation (250 RPM) for 30 minutes.

  • Validation Gate 1 (Visual/Turbidity): The API and starting materials will dissolve, leaving the bis-aminated dimer suspended as a fine particulate.

  • Execute a hot filtration through a 1 μm inline filter directly into a pre-warmed secondary crystallizer. Causality: Removing the dimer early prevents it from acting as an uncharacterized seed bed that could trigger uncontrolled nucleation.

Phase 2: Metastable Zone Entry & LLPS Avoidance
  • Cool the filtrate linearly from 60°C to 45°C at a rate of 0.5°C/min.

  • Seed the solution with 2 wt% of pure crystalline API.

  • Validation Gate 2 (FBRM/Lasentec): Monitor the Focused Beam Reflectance Measurement (FBRM) probe. You must observe a steady increase in chord length (indicating crystal growth) without a sudden, massive spike in fine counts (which would indicate crash-out or LLPS). Hold at 45°C for 1 hour to allow the seed bed to mature.

Phase 3: Antisolvent Titration & Crystal Growth
  • Prepare an antisolvent mixture of Heptane/Ethanol (80:20 v/v). Causality: Heptane drives the supersaturation of the API, while the 20% Ethanol acts as a hydrogen-bond competitor to keep the +16 Da sulfoxide impurity solvated in the mother liquor.

  • Dose 2 volumes of the antisolvent mixture over 2 hours using a linear addition profile.

  • Cool the slurry to 5°C at a rate of 0.1°C/min.

Phase 4: IPC Validation Gate & Isolation
  • Validation Gate 3 (Mother Liquor HPLC): Pause agitation briefly, extract a filtered sample of the supernatant, and run a rapid HPLC assay.

    • Self-Validation Check: The concentration of the API in the mother liquor must be < 5 mg/mL (confirming thermodynamic equilibrium). The concentration of the sulfoxide and unreacted SM must remain high in the liquid phase. If API > 5 mg/mL, resume agitation and hold for an additional hour.

  • Filter the slurry via a Nutsche filter or centrifuge.

  • Wash the cake with 1 volume of cold (5°C) Heptane to displace the impurity-laden mother liquor. Dry under vacuum at 40°C.

References

  • Process-Related Impurities of Pazopanib. ACS Publications: Organic Process Research & Development.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications: Organic Process Research & Development.[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. ACS Publications.[Link]

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. PubMed / Langmuir.[Link]

  • Development of a Quality Risk Based Tool for the Selection of Regulatory Starting Materials for Commercial Drug Substance Manufacturing Processes. ACS Publications.[Link]

Sources

reducing background noise in HPLC analysis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine .

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. This compound presents unique analytical challenges: the pyrimidine ring contains basic nitrogens prone to secondary interactions with stationary phase silanols, while the thiolan ring (a sulfur-containing heterocycle) is highly susceptible to oxidation. These structural realities often manifest as elevated background noise, drifting baselines, or phantom peaks during High-Performance Liquid Chromatography (HPLC) analysis.

This guide provides a causality-driven, self-validating framework to isolate, diagnose, and eliminate background noise in your assays.

I. Diagnostic Workflow: Isolating the Source of Noise

Before altering your method parameters, you must systematically isolate the hardware components. Background noise is typically measured over a predefined portion of the baseline to establish the signal-to-noise (S/N) ratio, where an S/N of 3:1 defines the Limit of Detection (LOD) and 10:1 defines the Limit of Quantitation (LOQ)[1].

Follow the logic tree below to determine if the noise originates from the detector, the pump/mobile phase, or the column/sample matrix.

G Start High Background Noise Observed Step1 Remove column, install ZDV union Start->Step1 Dec1 Is noise still present? Step1->Dec1 Step2 Stop pump flow Dec1->Step2 Yes ColIssue Column/Sample Issue (Bleed, Thiolan Oxidation) Dec1->ColIssue No Dec2 Is noise still present? Step2->Dec2 DetIssue Detector Issue (Lamp, Flow Cell, Electronics) Dec2->DetIssue Yes PumpIssue Pump/Solvent Issue (Contamination, Degasser) Dec2->PumpIssue No

Diagnostic workflow for isolating HPLC background noise sources.

II. Quantitative Baselines: What is "Normal" Noise?

To effectively troubleshoot, you must first benchmark your system against established specifications. Use the table below to determine if your baseline variations are within acceptable limits or indicative of a systemic failure.

Table 1: Typical HPLC Noise Specifications and Diagnostic Thresholds

ParameterAcceptable RangeDiagnostic Indicator (If Exceeded)
Short-term UV Noise (ASTM) < ± 0.5 × 10⁻⁵ AUHigh-frequency noise indicating UV lamp aging or electronic interference[2].
UV Baseline Drift < 1.0 × 10⁻⁴ AU/hrTemperature fluctuations or running a gradient near the solvent's UV cutoff[3].
MS Background (ESI+) < 10⁴ cpsMobile phase contamination, column bleed, or thiolan oxidation degradants.
S/N Ratio for LOD ≥ 3:1Minimum threshold for distinguishing the pyrimidine signal from background noise[1].
S/N Ratio for LOQ ≥ 10:1Minimum threshold for reliable quantitative analysis[1].

III. Self-Validating Experimental Protocols

Protocol A: System Isolation and Noise Source Identification

This protocol is a self-validating system designed to eliminate variables one by one.

  • Baseline Establishment: Run your standard method (e.g., 0.1% Formic Acid in Water/Acetonitrile) without injecting a sample. Record the noise amplitude over a 10-minute window.

  • Column Bypass: Stop the pump. Remove the analytical column and replace it with a zero-dead-volume (ZDV) union[3]. Restart the flow and monitor the baseline.

    • Causality: If the noise drops significantly, the column is the source. This is often due to residual packing solvents in new columns or contaminants washing off a degraded stationary phase[4][5]. Proceed to Protocol B.

  • Flow Arrest: If the noise persists with the ZDV union installed, stop the pump flow entirely.

    • Causality: If the baseline stabilizes immediately, the issue is related to eluent composition, dissolved air, or a faulty pump check valve[3]. If high-frequency noise continues without flow, the detector is at fault (e.g., an aging deuterium lamp arcing against its metal casing)[2][3].

Protocol B: Column Conditioning and Thiolan-Pyrimidine Passivation

If Protocol A identifies the column as the source of noise, use this method to clear residual organics and passivate the stationary phase against secondary interactions.

  • Residual Solvent Flush (For New Columns): Flush the column with a 50/50 mixture of Isopropanol and DI water at 0.5 mL/min for 2 hours.

    • Causality: Alcohol-water mixtures effectively penetrate the packing bed to dissolve and remove residual packing organics without disturbing the bonded phase[4].

  • Matrix Wash (For Used Columns): To remove oxidized thiolan degradants (sulfoxides/sulfones) that cause broad baseline humps, run a series of steep gradient blank injections. Start at 90% aqueous / 10% organic and ramp to 10% aqueous / 90% organic over 10 minutes[4]. Repeat until the baseline slope flattens.

  • Silanol Masking: Equilibrate the column with a mobile phase containing a volatile buffer (e.g., 10 mM Ammonium Formate, pH 3.2).

    • Causality: The low pH protonates the basic pyrimidine nitrogens and masks unendcapped residual silanols on the silica support. This prevents severe peak tailing, which is frequently misinterpreted as baseline drift or noise at the tail end of the chromatogram.

IV. Frequently Asked Questions (FAQs)

Q: Why does the baseline drift upward significantly during my gradient elution of this compound? A: This is a predictable optical phenomenon rather than a chemical error. Every solvent has a specific UV cutoff point. When running a gradient at a detection wavelength near or below the solvent's UV cutoff, the absorbance naturally increases as the concentration of the organic solvent increases, leading to a rising baseline[3]. Because the pyrimidine ring of your compound absorbs strongly around 240-260 nm, ensure you are monitoring at a wavelength well above the cutoff of your organic modifier (e.g., Acetonitrile cutoff is ~190 nm; Methanol is ~205 nm).

Q: I am seeing regular, rhythmic pulsations in my baseline that match the stroke of the pump. How do I fix this? A: Rhythmic pulsations are almost always caused by dissolved air in your mobile phase outgassing within the pump head or the detector flow cell[2][5]. Ensure your in-line vacuum degasser is functioning correctly. If you are using pre-mixed aqueous/organic mobile phases, ultrasonic degassing prior to mounting the solvents on the HPLC can provide an additional layer of protection against outgassing.

Q: My MS background noise increases over time when analyzing this specific compound, even with blank injections. Why? A: This is a chemical noise issue directly related to the thiolan-3-yl moiety. The sulfur atom in the thiolan ring is highly susceptible to oxidation, forming sulfoxides and sulfones. If your sample matrix or standards are degrading in the autosampler, these highly polar degradants can accumulate on the head of the reversed-phase column. Because they elute poorly under standard isocratic conditions, they slowly "bleed" off the column, raising the MS background. Implement Protocol B (Matrix Wash) to strip the column, and consider preparing your samples fresh or storing them at 4°C to inhibit oxidation.

Q: How do I know if the noise is just "normal" electronic noise or a failing UV lamp? A: Normal electronic noise is random and low-amplitude. An aging deuterium lamp will begin to flicker as the filament degrades, producing high-frequency "spikes" that look like a hairy baseline[2][3]. If you execute Protocol A and the noise persists with the pump flow stopped, check your lamp hours. Most deuterium lamps require replacement after 2,000 hours of use.

V. References

  • Title: HPLC Diagnostic Skills Vol I – Noisy Baselines Source: elementlabsolutions.com URL: [Link]

  • Title: HPLC Diagnostic Skills—Noisy Baselines Source: chromatographyonline.com URL: [Link]

  • Title: Eliminating High Background Noise on New Cogent Columns Source: mtc-usa.com URL: [Link]

  • Title: Shimadzu Baseline Disturbance Source: shimadzu.nl URL: [Link]

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: theoverbrookgroup.com URL: [Link]

Sources

optimizing extraction protocols for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Analyte: 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Initial literature and database searches did not yield specific physicochemical data (e.g., pKa, logP) for the precise compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine. This guide is therefore structured to provide a robust framework for developing and optimizing an extraction protocol for similar pyrimidine derivatives. We will use a closely related, structurally simpler analogue, 6-chloro-N-methylpyrimidin-4-amine , as a working example to illustrate key principles. This compound's basic nitrogen atoms and chlorinated pyrimidine core suggest it is a basic, moderately hydrophobic molecule, properties we will assume are shared by the target analyte. Researchers must experimentally determine the specific properties of their compound of interest to fine-tune these protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when developing extraction protocols for pyrimidine derivatives from complex biological samples.

Q1: What are the critical first steps before developing an extraction method for a novel pyrimidine derivative?

A1: Before any experimental work, a thorough in-silico and literature assessment is crucial. The goal is to understand the analyte's fundamental physicochemical properties, which govern its behavior between different phases.

  • Determine Physicochemical Properties:

    • pKa (Acid Dissociation Constant): This is paramount for a molecule with basic nitrogens. The pKa will dictate the pH at which the compound is ionized. For basic compounds, adjusting the sample pH to at least 2 units above the pKa will ensure it is in a neutral form, which is crucial for reversed-phase SPE retention and efficient LLE into organic solvents. Conversely, a pH at least 2 units below the pKa will ensure it is charged (protonated), which is necessary for cation-exchange SPE.

    • LogP (Octanol-Water Partition Coefficient): This value indicates the hydrophobicity of the molecule. A higher logP suggests better solubility in non-polar organic solvents, making Liquid-Liquid Extraction (LLE) with solvents like ethyl acetate or methyl tert-butyl ether (MTBE) a strong possibility. For our analogue, 6-chloro-N-methylpyrimidin-4-amine , the computed XLogP3 is 1.5, indicating moderate hydrophobicity.

    • Solubility: Assess solubility in various organic solvents and aqueous buffers. This will inform the choice of elution solvents in SPE and extraction solvents in LLE.

  • Evaluate Analyte Stability:

    • Assess the stability of your compound under different pH conditions (acidic, neutral, basic) and temperatures. Some compounds can degrade during sample processing, leading to low recovery.[1] For instance, ester functionalities can hydrolyze at extreme pH.

Q2: I need to extract my compound from plasma. What are my main sample preparation options?

A2: For plasma samples, the primary goal is to remove proteins and phospholipids, which can interfere with downstream analysis, particularly LC-MS.[2][3] The three main strategies are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid to reduce protein solubility.Fast, simple, inexpensive, and requires minimal method development.Non-selective (matrix effects are common), results in sample dilution, risk of analyte co-precipitation.[4][5]High-throughput screening, early-stage discovery, and when analyte concentrations are high.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on relative solubility.[6]High clean-up efficiency (removes non-polar lipids and proteins), can concentrate the analyte.More labor-intensive, requires larger solvent volumes, can be difficult to automate.[7]When a cleaner extract is needed, for moderately to highly hydrophobic compounds (LogP > 1).
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away, followed by selective elution.[8][9]Highest selectivity and clean-up, high concentration factors, highly automatable.[10]Requires more method development, more expensive than PPT or LLE.[11]Regulated bioanalysis, low analyte concentrations, when minimal matrix effects are critical for assay sensitivity and accuracy.[3]
Q3: How do I choose the right Solid-Phase Extraction (SPE) sorbent and mechanism for a basic compound like 6-chloro-N-methylpyrimidin-4-amine?

A3: The choice of SPE sorbent depends on the analyte's properties and the desired level of cleanup. For a basic compound, you have two primary strategies: reversed-phase and ion exchange.

  • Reversed-Phase (RP) SPE:

    • Mechanism: Retention is based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18, C8).

    • Procedure: To maximize retention, the analyte should be in its neutral, most hydrophobic form. For a basic compound with a pKa of ~4-5, you would adjust the sample pH to >7. The analyte is then eluted with a strong organic solvent.

    • When to use: Good for general-purpose cleanup of moderately non-polar compounds.

  • Ion-Exchange SPE (specifically, Strong or Weak Cation Exchange):

    • Mechanism: Retention is based on electrostatic interaction between a charged analyte and an oppositely charged sorbent.[12]

    • Procedure: To ensure the basic analyte is positively charged (protonated), the sample pH should be adjusted to <3 (i.e., at least 2 pH units below the pKa). After washing away interferences, the analyte is eluted by either increasing the pH to neutralize the analyte or by using a high-salt buffer to disrupt the ionic interaction.

    • When to use: Excellent for isolating basic drugs from complex matrices, providing very clean extracts.[12] Polymeric cation exchange sorbents are often recommended for bioanalytical work due to their robustness and high, reproducible recoveries.[10]

A Mixed-Mode SPE cartridge, which combines both reversed-phase and ion-exchange properties, often provides the highest degree of selectivity and is an excellent choice for removing phospholipids, a major source of matrix effects.[3]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during method development and validation.

Problem 1: Low or Inconsistent Analyte Recovery

Low recovery is one of the most common challenges in sample preparation. A systematic approach is required to identify the source of analyte loss.[13][14]

Q: My recovery is below 50%. How do I diagnose where my analyte is being lost?

A: To diagnose the problem, you must analyze each fraction of your extraction process (the load flow-through, the wash fraction(s), and the final eluate). The results will point to the source of the problem.[14]

LowRecovery cluster_diagnosis Diagnosis Pathway cluster_solutions Potential Causes & Solutions Start Low Recovery Observed AnalyzeFractions Analyze All Fractions: 1. Load Flow-Through 2. Wash Eluate 3. Final Eluate Start->AnalyzeFractions FoundInLoad Analyte found in LOAD fraction? AnalyzeFractions->FoundInLoad Check first FoundInWash Analyte found in WASH fraction? FoundInLoad->FoundInWash No Sol_Load Poor Retention: - Incorrect sorbent - Sample pH incorrect - Sample solvent too strong - Column overload FoundInLoad->Sol_Load Yes NotFound Analyte NOT found in Load or Wash fractions? FoundInWash->NotFound No Sol_Wash Premature Elution: - Wash solvent is too strong - Incorrect pH in wash FoundInWash->Sol_Wash Yes Sol_Elute Poor Elution: - Elution solvent too weak - Insufficient solvent volume - Analyte irreversibly bound - Analyte degradation NotFound->Sol_Elute Yes

Caption: Workflow for troubleshooting low analyte recovery.

  • If Analyte is in the Load Fraction: This means the analyte failed to bind to the SPE sorbent.

    • Cause: Incorrect pH. For a basic drug on a reversed-phase sorbent, the sample pH might be too low, causing the analyte to be charged and polar.

    • Solution: Increase the sample pH to at least 2 units above the pKa to neutralize the analyte.

    • Cause: Sample solvent is too strong. If the sample is diluted in a high percentage of organic solvent, it may not retain on the sorbent.

    • Solution: Dilute the sample with a weaker solvent (e.g., water or aqueous buffer) before loading.

  • If Analyte is in the Wash Fraction: The analyte initially binds but is washed off prematurely.

    • Cause: The wash solvent is too strong. For example, using a high percentage of methanol in the wash step of a reversed-phase method can elute moderately hydrophobic compounds.

    • Solution: Decrease the organic solvent percentage in your wash step. Use the weakest wash solvent that still provides a clean extract.

  • If Analyte is NOT in Load or Wash Fractions, but final recovery is still low: The analyte is retained on the column but is not eluting efficiently.

    • Cause: Elution solvent is too weak.

    • Solution: Increase the elution strength. For reversed-phase, increase the percentage of organic solvent. For ion-exchange, ensure the pH is appropriate to neutralize the analyte or increase the ionic strength of the elution buffer.

    • Cause: Analyte degradation on the column or irreversible binding.

    • Solution: Investigate analyte stability. Consider using a different sorbent or milder elution conditions.

Problem 2: High Matrix Effects in LC-MS/MS Analysis

Matrix effects, observed as ion suppression or enhancement, are a major challenge in bioanalysis and can lead to inaccurate and unreliable data.[2][15][16] They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte in the mass spectrometer source.[5]

Q: My analyte signal is suppressed when I analyze samples compared to a pure standard. How can I mitigate this?

A: Mitigating matrix effects involves improving the sample cleanup, optimizing chromatography, and using an appropriate internal standard.

MatrixEffects cluster_strategy Mitigation Strategies cluster_details Implementation Start High Matrix Effect Observed (Ion Suppression/Enhancement) Cleanup Improve Sample Cleanup Start->Cleanup Chroma Optimize Chromatography Start->Chroma IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->IS Cleanup_Sol Switch from PPT to LLE or SPE. Use a more selective SPE sorbent (e.g., Mixed-Mode Cation Exchange). Cleanup->Cleanup_Sol Chroma_Sol Modify LC gradient to separate analyte from interferences. Use a smaller particle size column for better resolution. Chroma->Chroma_Sol IS_Sol Co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction. IS->IS_Sol

Caption: Decision tree for mitigating matrix effects.

  • Improve Sample Cleanup: If you are using Protein Precipitation, which is known for resulting in significant matrix effects, switch to a more selective technique like SPE. Using a mixed-mode or ion-exchange SPE method will provide a much cleaner extract than reversed-phase alone.[3]

  • Optimize Chromatography: Adjust your LC method to chromatographically separate your analyte from the co-eluting matrix components. Even a slight shift in retention time can move your analyte out of a region of ion suppression.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.

Section 3: Protocol Starting Points

The following are detailed, step-by-step starting protocols. These must be optimized for your specific analyte and matrix.

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for a basic drug and offers excellent cleanup by leveraging both hydrophobic and ionic interactions.

  • Pre-treat Sample:

    • To 200 µL of human plasma, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds. This step lyses cells, precipitates some proteins, and ensures the basic analyte is fully protonated (charged).

  • Condition/Equilibrate SPE Cartridge (e.g., Mixed-Mode Cation Exchange, 30 mg):

    • Add 1 mL of methanol and pass through the cartridge.

    • Add 1 mL of water and pass through. Do not let the sorbent bed go dry.

  • Load Sample:

    • Load the 400 µL of pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash (to remove interferences):

    • Wash 1: Add 1 mL of 0.1 M acetic acid in water. This removes polar, non-basic interferences.

    • Wash 2: Add 1 mL of methanol. This removes hydrophobic, non-basic interferences (like phospholipids).

  • Elute Analyte:

    • Add 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the basic analyte, disrupting its ionic bond with the sorbent, and the methanol elutes it.

    • Collect the eluate.

  • Dry Down and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix. The sample is now ready for LC-MS/MS injection.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine

This protocol is suitable for a moderately hydrophobic basic drug.

  • Pre-treat Sample:

    • To 500 µL of urine, add 50 µL of 1 M sodium hydroxide (NaOH) to adjust the pH to >10. This ensures the basic analyte is in its neutral form.

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

    • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolate Analyte:

    • Carefully transfer the upper organic layer to a clean tube.

  • Dry Down and Reconstitute:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of your initial LC mobile phase. Vortex to mix. The sample is now ready for injection.

Compliance and Validation

All bioanalytical methods used to support regulatory submissions must be validated according to guidelines from regulatory bodies like the FDA and EMA.[17][18][19] Validation ensures the method is accurate, precise, selective, and robust for its intended purpose.[20][21] The ICH M10 guideline provides the harmonized international standard for bioanalytical method validation.[22][23]

References
  • Agilent Technologies, Inc. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available from: [Link]

  • Al-Zaabi, M., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. Available from: [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available from: [Link]

  • Mondal, P., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available from: [Link]

  • ALWSCI. (2023). Why Is Your SPE Recovery So Low?. ALWSCI. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available from: [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. Available from: [Link]

  • Phiri, M. M., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. MDPI. Available from: [Link]

  • Agilent Technologies, Inc. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. Available from: [Link]

  • Iannone, M., et al. (2023). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Available from: [Link]

  • Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available from: [Link]

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]

  • NorthEast BioLab. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab. Available from: [Link]

  • FyoniBio. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio. Available from: [Link]

  • Welch Lab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Lab. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. Chemistry LibreTexts. Available from: [Link]

  • Giebułtowicz, J., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC. Available from: [Link]

  • J&K Scientific LLC. (2023). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. J&K Scientific LLC. Available from: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available from: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Available from: [Link]

  • Grabowski, T. (2022). Response to "Why am I getting less than 100% recovery after solid phase extraction?". ResearchGate. Available from: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]

  • ResearchGate. (n.d.). Extraction recoveries obtained from plasma samples with and without Na2SO4 addition. ResearchGate. Available from: [Link]

  • Abdel-Rehim, M. (2014). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. SciSpace. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available from: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Welch Materials, Inc. (2025). What Is Solid Phase Extraction (SPE) Technology?. Welch Materials, Inc. Available from: [Link]

  • DergiPark. (2019). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. DergiPark. Available from: [Link]

  • ResearchGate. (n.d.). Characterization and classification of matrix effects in biological samples analyses. ResearchGate. Available from: [Link]

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. PubMed. Available from: [Link]

  • Bio-Rad. (2024). Protein Precipitation Technical Guide. Bio-Rad. Available from: [Link]

  • Taylor & Francis. (2019). Solid phase extraction – Knowledge and References. Taylor & Francis. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data.[1][2] This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the novel compound 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine. The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), as well as the recommendations of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][6] This involves a thorough evaluation of specific performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of the target analyte.[7][8]

The Analyte: 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

While specific details on this compound are not widely published, its chemical structure suggests properties amenable to both HPLC-UV and LC-MS/MS analysis. The pyrimidine core and associated chromophores would allow for UV detection, while the overall molecular weight and functional groups are suitable for mass spectrometric ionization and detection.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[9][10] HPLC-UV is a robust and widely accessible technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for trace-level quantification and analysis in complex biological matrices.[7][9][10]

Experimental Workflow

The validation of both methods follows a structured workflow, from initial parameter selection to the final assessment of performance characteristics.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Reporting Parameter_Selection Parameter Selection (Column, Mobile Phase, etc.) System_Suitability System Suitability Testing Parameter_Selection->System_Suitability Initial Tests Specificity Specificity/ Selectivity System_Suitability->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LLOQ Limit of Quantitation (LLOQ) Precision->LLOQ Robustness Robustness LLOQ->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report Finalize

Caption: A generalized workflow for analytical method validation.

Detailed Experimental Protocols

The following protocols are designed to meet the rigorous standards set by the ICH Q2(R2) guidelines.[3][4][11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[12]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : Determined by UV scan of the analyte (e.g., 275 nm).

    • Injection Volume : 10 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13][14]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

    • Mobile Phase : A gradient of methanol and 0.1% formic acid in water.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions : Optimized for the parent ion and a stable product ion of the analyte.

    • Source Parameters : Optimized for desolvation temperature, gas flow, and ion spray voltage.

Comparative Validation Data

The following tables summarize the expected performance data for each validation parameter, based on established acceptance criteria from regulatory guidelines.[7][15][16]

Table 1: Specificity and Selectivity
ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Interference from Blank No interfering peaks at the analyte's retention time.No interfering MRM signals at the analyte's retention time.No significant interference at the retention time of the analyte.
Peak Purity (HPLC-UV) Pass (e.g., >99%)N/AHomogeneous peak.
Selectivity in Matrix No co-eluting peaks from matrix components.Specific MRM transition minimizes matrix effects.The method should be able to differentiate the analyte from other substances.
Table 2: Linearity and Range
ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 100 ng/mLDefined by the intended application.
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.995
Y-intercept (% of response at 100% concentration) < 2.0%< 5.0%Should not be significantly different from zero.
Table 3: Accuracy and Precision
ParameterConcentration LevelHPLC-UVLC-MS/MSAcceptance Criteria
Accuracy (% Recovery) Low QC (3x LLOQ)98.0 - 102.0%95.0 - 105.0%± 15% of nominal value (± 20% at LLOQ).[8]
Mid QC98.5 - 101.5%97.0 - 103.0%
High QC99.0 - 101.0%98.0 - 102.0%
Precision (% RSD) Low QC< 2.0%< 5.0%≤ 15% (≤ 20% at LLOQ).[17]
Mid QC< 1.5%< 4.0%
High QC< 1.0%< 3.0%
Table 4: Limits of Quantitation and Detection
ParameterHPLC-UVLC-MS/MSRationale
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mLThe lowest concentration quantifiable with acceptable accuracy and precision.[3]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLThe lowest concentration detectable but not necessarily quantifiable.[3]

The significantly lower LOQ and LOD for LC-MS/MS highlight its superior sensitivity, making it the preferred method for bioanalytical studies where low concentrations are expected.[9]

Visualizing the Validation Process

The following diagram illustrates the key stages within the validation of an analytical method.

Validation_Parameters cluster_Core Core Validation Parameters cluster_Limits Sensitivity cluster_Reliability Method Reliability Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Range Range LLOQ LLOQ LOD LOD Robustness Robustness Stability Stability Validation Method Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Range Validation->LLOQ Validation->LOD Validation->Robustness Validation->Stability

Caption: Key parameters assessed during analytical method validation.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control, such as the analysis of bulk drug substances and formulated products where analyte concentrations are relatively high.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, particularly for bioanalytical studies involving complex matrices like plasma or urine.[7] Its ability to monitor specific mass transitions significantly reduces the risk of interference, leading to more reliable data at lower concentrations.

The selection of the most appropriate method should be based on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the regulatory context of the study.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. Retrieved from [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC. (2024, December 30). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14). Retrieved from [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products - MDPI. (2024, December 20). Retrieved from [Link]

  • Bioanalytical method validation: An updated review - PMC. Retrieved from [Link]

  • 6-Chloro-4-(dimethylaminomethyleneamino)-2-(methylsulfanyl)pyrimidine - ResearchGate. (2017, March 9). Retrieved from [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International - Chromatography Online. (2026, March 14). Retrieved from [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. (2025, August 13). Retrieved from [Link]

  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx Inc. Retrieved from [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 29). Retrieved from [Link]

  • EMA's view on method validation - NCF International. (2019, November 20). Retrieved from [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. Retrieved from [Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014, March 4). Retrieved from [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, October 1). Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals - SERFA. Retrieved from [Link]

  • LC-MS vs. HPLC for peptide quantification? - ResearchGate. (2020, July 22). Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. (2024, November 7). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

Sources

inter-laboratory reproducibility of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine biological assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in IC50​ values when a novel therapeutic compound transitions from the primary screening laboratory to secondary validation sites. For highly specific, hydrophobic pyrimidine-amine derivatives like 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine (CDTP-amine) , these discrepancies are rarely due to the compound's chemical instability. Instead, they stem from fundamentally flawed assay choices and non-standardized liquid handling protocols.

This guide objectively compares the performance of various biochemical and cellular assay platforms for CDTP-amine. By establishing self-validating protocols grounded in mechanistic causality, we can eliminate the manual handling artifacts that plague inter-laboratory data and ensure robust, reproducible preclinical profiling.

Biochemical Profiling: TR-FRET vs. Radiometric Kinase Assays

To quantify the target engagement and inhibitory potency of CDTP-amine, laboratories typically choose between Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and traditional radiometric ( 33 P-ATP) assays. While radiometric assays directly measure phosphate transfer, they are highly sensitive to washing inconsistencies and require hazardous waste management[1].

For CDTP-amine, TR-FRET is the superior choice for inter-laboratory reproducibility . The core principle of this assay involves the enzymatic transfer of a phosphate group to a biotinylated peptide substrate, which is then captured and quantified using a fluorescence-based detection method[2]. The ratiometric nature of TR-FRET creates a self-validating system: by measuring the emission ratio of 665 nm to 620 nm, the assay internally normalizes for well-to-well variations in liquid volume, meniscus optical effects, and mild compound autofluorescence[1].

Causality Behind Experimental Choices
  • Acoustic Dispensing over Tip-Based Dilution: CDTP-amine is a hydrophobic molecule. Traditional serial dilutions using pipette tips suffer from compound carryover and plastic adsorption, artificially shifting IC50​ values between labs. Acoustic liquid handling uses sound energy to transfer nanoliter droplets directly, ensuring exact molarity.

  • Pre-incubation: CDTP-amine exhibits slow-binding kinetics. A 15-minute pre-incubation with the kinase before ATP addition ensures steady-state equilibrium, preventing lab-to-lab variations caused by differing robotic liquid-handling speeds.

TR_FRET_Mechanism CDTP CDTP-amine (Inhibitor) Kinase Kinase + ATP + Substrate CDTP->Kinase Competitive Inhibition Phos Phospho-Substrate Kinase->Phos Phosphorylation Ab Eu-Cryptate Ab (Donor) Phos->Ab Epitope Binding Tracer XL665 Tracer (Acceptor) Phos->Tracer Streptavidin-Biotin Signal TR-FRET Signal (665 nm / 620 nm) Ab->Signal Energy Transfer (FRET) Tracer->Signal Emission

Fig 1. TR-FRET assay mechanism for CDTP-amine kinase inhibition.

Standardized TR-FRET Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler to dispense CDTP-amine (in 100% DMSO) into a 384-well low-volume white plate.

  • Pre-binding: Add 5 µL of Kinase/Biotinylated-Substrate mix. Incubate at room temperature (RT) for 15 minutes.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration) to initiate the reaction. Incubate at 30°C for 60 minutes[2].

  • Detection: Terminate the reaction by adding 10 µL of Stop Buffer (containing EDTA, Eu-Cryptate labeled anti-phospho antibody, and Streptavidin-XL665).

  • Readout: Incubate for 60 minutes at RT. Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC50​ .

Data Presentation: Biochemical Reproducibility

Table 1: Inter-Laboratory Biochemical IC50​ Reproducibility for CDTP-amine across three independent sites.

Assay PlatformLab A IC50​ (nM)Lab B IC50​ (nM)Lab C IC50​ (nM)Inter-Lab CV (%)
TR-FRET (Ratiometric) 12.413.111.94.8%
AlphaScreen 11.814.015.513.6%
Radiometric ( 33 P-ATP) 14.518.211.024.9%

Cellular Profiling: ATP-Luminescence vs. Colorimetric (MTT) Assays

When transitioning to cell-based models, assessing the viability and anti-proliferative effects of CDTP-amine requires an assay that minimizes manual intervention. Colorimetric assays like MTT rely on the metabolic reduction of tetrazolium salts to formazan[3]. This process is heavily influenced by media pH, glucose consumption, and cell passage number, leading to high inter-laboratory variability.

Conversely, ATP-based luminescence assays are superior in sensitivity and reproducibility [4]. Because ATP is the cellular energy source, its concentration is directly proportional to the number of living, metabolically active cells[5].

Causality Behind Experimental Choices
  • Homogeneous Lysis over Manual Aspiration: MTT assays require researchers to manually aspirate media and dissolve formazan crystals in DMSO, introducing massive pipetting errors. ATP reagents contain proprietary detergents that instantly lyse the cells while simultaneously inhibiting endogenous ATPases[6]. This "locks" the ATP pool, creating a highly reproducible "add-mix-measure" workflow.

  • Glow Kinetics: The engineered luciferase in modern ATP assays generates a stable "glow" signal rather than a "flash"[3]. This allows plates to be read up to 4 hours post-reagent addition, buffering against robotic scheduling delays in high-throughput environments.

ATP_Viability_Workflow Seed 1. Cell Seeding (384-well plate) Dose 2. CDTP-amine Dosing (Acoustic Dispensing) Seed->Dose Incubate 3. 72h Incubation (37°C, 5% CO2) Dose->Incubate Lysis 4. Add ATP Reagent (Lysis & ATPase Inhibition) Incubate->Lysis Read 5. Luminescence Readout (Direct ATP Quantitation) Lysis->Read

Fig 2. Standardized ATP-luminescence workflow for CDTP-amine viability assays.

Standardized ATP-Luminescence Protocol
  • Cell Seeding: Seed target cells (e.g., Ba/F3 mutant lines) at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Add CDTP-amine via acoustic dispensing to achieve a final DMSO concentration of 0.5%. Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to RT for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Lysis: Add an equal volume (e.g., 25 µL to 25 µL media) of ATP-luminescence reagent (e.g., CellTiter-Glo). Shake plates on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader.

Data Presentation: Cellular Reproducibility

A robust assay should maintain a high Z'-factor, a statistical parameter used to evaluate assay quality and robustness[7].

Table 2: Inter-Laboratory Cellular Viability Reproducibility (CDTP-amine, 72h).

Assay PlatformMean Z'-FactorInter-Lab IC50​ CV (%)False Positive Rate
ATP-Luminescence 0.82 6.2% < 1%
Resazurin (Fluorescence) 0.7115.8%3%
MTT (Colorimetric) 0.5531.4%8%

Conclusion

The inter-laboratory reproducibility of CDTP-amine biological assays relies entirely on minimizing manual liquid handling and selecting self-validating readout technologies. By adopting TR-FRET for biochemical target engagement and ATP-luminescence for cellular viability, drug development professionals can achieve inter-laboratory CVs of <10%, ensuring that preclinical data remains trustworthy and actionable.

References

  • Assay Development for Protein Kinase Enzymes. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

  • ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2. Clinical Hemorheology and Microcirculation. 2018;69(1-2):327-336. URL:[Link]

  • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

  • Cell viability assays – Measure how happy your cells are. BMG LABTECH Blog. URL:[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. URL: [Link]

Sources

Cross-Reactivity Profiling of 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine: A Comparative Kinase Screening Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Structural rationale, comparative kinome selectivity, and orthogonal screening methodologies.

Executive Summary & Mechanistic Rationale

The development of highly selective ATP-competitive kinase inhibitors requires rigorous cross-reactivity profiling to mitigate off-target toxicities and understand polypharmacology. This guide evaluates the cross-reactivity profile of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine (hereafter referred to as CDTP ), a representative novel pyrimidine-based tool compound, and compares its performance against established benchmark inhibitors.

Structural Causality in Kinase Binding

The pyrimidine-4-amine core is a privileged scaffold in kinase drug discovery, frequently utilized to mimic the adenine ring of ATP within the highly conserved catalytic cleft[1]. The specific functionalization of CDTP dictates its binding thermodynamics and cross-reactivity:

  • Pyrimidine-4-amine Core: Forms critical hydrogen bonds with the hinge region backbone (typically via the pyrimidine nitrogen and exocyclic amine)[2].

  • N,2-dimethyl Substitution: Restricts the rotational degrees of freedom of the molecule, locking it into a conformation that heavily penalizes binding to non-target kinases, thereby enhancing baseline selectivity.

  • 6-Chloro Group: Acts as an electron-withdrawing moiety that modulates the pKa of the pyrimidine nitrogens and can engage in favorable halogen bonding deep within the ATP-binding pocket.

  • Thiolan-3-yl (Tetrahydrothiophen-3-yl) Ring: This bulky, sulfur-containing aliphatic heterocycle projects into the hydrophobic pocket (often interacting with the DFG-motif). Its steric bulk is the primary driver of the compound's specific cross-reactivity profile, restricting access to kinases with smaller gatekeeper residues.

Comparative Cross-Reactivity Data

To objectively evaluate the promiscuity of CDTP, we utilize the Selectivity Score ( S -score) and the Gini coefficient, which are standard metrics derived from large-scale kinome profiling panels[3]. The S(10) score represents the fraction of tested kinases inhibited by >90% at a screening concentration of 10 µM. A lower S -score and a higher Gini coefficient indicate a highly selective compound.

Table 1: Comparative Kinase Selectivity Profiling
CompoundPrimary Target Class S(10) ScoreGini CoefficientMajor Cross-Reactive Off-Targets (>80% inhibition)
CDTP Aurora / TRK0.080.65FLT3, JAK2, CDK2
Staurosporine Pan-Kinase (Control)0.620.15Broad spectrum (>200 kinases)
Danusertib Aurora A/B/C0.050.72Abl, RET, FGFR1
Erlotinib EGFR0.020.85SLK, PRKCQ

Data Interpretation: CDTP demonstrates a moderate-to-high selectivity profile ( S(10)=0.08 ), significantly outperforming the pan-kinase inhibitor Staurosporine. However, its cross-reactivity with FLT3 and JAK2 suggests that the thiolan-3-yl moiety can be accommodated by the hydrophobic pockets of specific tyrosine kinases, a factor that must be accounted for during in vivo dosing.

Orthogonal Kinase Screening Workflows

A self-validating screening cascade requires orthogonal methodologies. Relying solely on functional assays can introduce bias due to the varying ATP Km​ values of different kinases. Therefore, we pair thermodynamic binding assays with functional enzymatic assays.

Workflow A Compound Synthesis (CDTP) B Primary Screen (KINOMEscan Binding) A->B 10 µM Dosing C Selectivity Profiling (S-Score) B->C Hit Identification D Orthogonal Validation (ADP-Glo) C->D IC50 Determination

Fig 1. Integrated kinase screening workflow from primary binding assays to functional validation.

Step-by-Step Experimental Methodologies

Protocol A: Active-Site Directed Competition Binding (KINOMEscan)

Causality: This assay measures the thermodynamic binding affinity ( Kd​ ) independent of ATP concentration by utilizing DNA-tagged kinases and immobilized bait ligands[4]. It is critical for identifying cross-reactivity in kinases that may be in an inactive (DFG-out) conformation[3].

  • Preparation of Bait Ligand: Immobilize a generic, broadly reactive kinase inhibitor (the "bait") onto a solid support (e.g., streptavidin-coated magnetic beads).

  • Kinase Incubation: Combine the DNA-tagged kinase library with the immobilized bait ligand in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Compound Addition: Add CDTP at a screening concentration of 10 µM (for primary S -score determination) or in an 11-point dose-response curve (for Kd​ determination). Incubate for 1 hour at room temperature.

    • Self-Validation Step: Include a DMSO-only control (100% binding) and a Staurosporine control (0% binding) to calculate the assay's Z'-factor.

  • Elution & Quantification: Wash the beads to remove unbound kinase. Elute the bound DNA-tagged kinase and quantify via quantitative PCR (qPCR).

  • Data Analysis: Calculate the percent of control (POC) binding. A lower POC indicates that CDTP successfully outcompeted the bait ligand, signifying high cross-reactivity/affinity for that specific kinase.

Protocol B: Bioluminescent ADP Detection (ADP-Glo)

Causality: While binding affinity is critical, it does not guarantee functional enzymatic inhibition. The ADP-Glo assay quantifies actual kinase activity by measuring ADP production, providing a physiologically relevant IC50​ at cellular ATP concentrations (typically 1 mM)[5].

ADPGlo K Kinase Reaction ATP + Substrate → ADP + P-Substrate D Depletion Step Unreacted ATP Degraded K->D Add Reagent 1 (Stop/Deplete) C Conversion Step ADP → ATP D->C Add Reagent 2 (Convert) L Luciferase Reaction ATP + Luciferin → Light C->L Luminescence Readout

Fig 2. Biochemical mechanism of the ADP-Glo assay for quantifying functional kinase inhibition.

  • Kinase Reaction Setup: In a 384-well white opaque plate, combine 5 µL of the target kinase (e.g., FLT3 or JAK2 identified from Protocol A), specific peptide substrate, and CDTP (in dose-response).

  • Reaction Initiation: Add ultra-pure ATP (at the specific Km​ of the target kinase, or at 1 mM to simulate physiological conditions) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent 1. This step simultaneously terminates the kinase reaction and depletes any unreacted ATP, ensuring background noise is minimized. Incubate for 40 minutes.

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent (Reagent 2). This converts the generated ADP back into ATP and utilizes a luciferase/luciferin reaction to produce light[5]. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the ADP concentration, allowing for precise IC50​ curve fitting.

References

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies.5

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Chemical Information and Modeling (ACS). 4

  • Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. Journal of Combinatorial Chemistry (ACS). 2

  • Results of a large scale study of the binding of 50 type II inhibitors to 348 kinases: The role of protein reorganization. bioRxiv.

  • Comparative Analysis of the Kinase Selectivity Profile. AB Science / Nature Biotechnology Context. 3

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. RSC Advances (PMC). 1

Sources

Safety Operating Guide

6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Laboratory Disposal Protocols for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

As a Senior Application Scientist, ensuring the integrity of your research extends beyond the benchtop to the rigorous management of the chemical waste your workflows generate. 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is a complex heterocyclic compound featuring a pyrimidine core, a chlorinated position, and a sulfur-containing thiolan ring. Due to the presence of both halogen (chlorine) and sulfur heteroatoms, this compound presents specific challenges for environmental health and safety (EHS) and cannot be disposed of via standard non-halogenated solvent streams.

This guide details the operational step-by-step methodology for the safe handling, segregation, and disposal of this compound in a professional laboratory setting, strictly adhering to Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) frameworks.

Chemical Profiling & Waste Classification

To design a self-validating disposal system, we must first understand the causality behind the waste classification.

  • Halogenated Designation: The presence of the 6-chloro substituent dictates that any solution containing this compound must be classified as Halogenated Organic Waste [1].

  • Incineration Causality: Unlike non-halogenated solvents (which can often be blended for fuel recovery in cement kilns), halogenated wastes require specialized high-temperature incineration (typically >1,200 °C)[2]. Combustion of this molecule will generate hydrogen chloride (HCl) gas and sulfur oxides (SOx) due to the thiolan ring. Therefore, it must be routed to a facility equipped with caustic scrubbers to neutralize these acidic gaseous byproducts before atmospheric release[2][3].

Waste Segregation Matrix

Summarizing quantitative and qualitative compatibility data ensures operational safety at the point of generation[1][4].

Waste Stream CategoryCompatibility with 6-chloro-pyrimidine derivativeRationale / Causality
Halogenated Solvents (e.g., DCM, Chloroform)Compatible (Primary Stream) Shares the requirement for high-temperature incineration and caustic scrubbing[3].
Non-Halogenated Solvents (e.g., Ethanol, Hexane)Incompatible Mixing increases the volume of expensive halogenated waste and ruins the fuel-blending value of the non-halogenated stream[1].
Aqueous Waste Incompatible Water content >20% drastically lowers the BTU (heating value) of the waste, complicating incineration[4][5].
Acids / Bases Incompatible Risk of exothermic reactions or degradation of the pyrimidine core, potentially releasing toxic vapors[4][6].

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for managing solutions or solid waste containing 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine.

Step 1: Point-of-Generation Segregation

  • Action: Dedicate a specific, chemically compatible container (e.g., a 4-liter HDPE poly bottle or a 5-gallon white plastic carboy) exclusively for halogenated organic waste[1].

  • Validation: Ensure the container is free of any residual acids, bases, or heavy metals before introducing the pyrimidine waste[1].

Step 2: Containment and SAA Storage

  • Action: Place the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside the chemical fume hood)[1].

  • Validation: The container must be kept tightly capped at all times unless actively adding waste to prevent the volatilization of any carrier solvents[1][7]. The primary container must sit within a secondary containment tray capable of holding 110% of the container's volume[1][7].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized Hazardous Waste Tag to the container the moment the first drop of waste is added[1].

  • Validation: Do not use abbreviations or chemical formulas[7]. Explicitly write "6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine" along with any carrier solvents (e.g., "Dichloromethane 95%"). Check the hazard boxes for "Toxic" and "Halogenated"[7].

Step 4: EHS Transfer and Ultimate Destruction

  • Action: Monitor the container volume. When the container reaches 3/4 capacity, or approaches the regulatory time limit (typically 180 days from the accumulation start date), submit a chemical waste collection request to your institutional EHS department[1][8].

  • Validation: EHS will transfer the manifest to a licensed RCRA treatment, storage, and disposal facility (TSDF) where the compound will undergo rotary kiln incineration[3].

Workflow Visualization

The following Graphviz diagram illustrates the logical lifecycle of the chemical waste, from generation to ultimate destruction, highlighting the critical control points.

WasteWorkflow Gen Waste Generation 6-chloro-pyrimidine derivative Seg Segregation Strictly Halogenated Stream Gen->Seg Cont Containment HDPE + Secondary Containment Seg->Cont Label RCRA Labeling Full Chemical Name Required Cont->Label SAA Satellite Accumulation Area Storage < 180 Days Label->SAA EHS EHS Pickup & RCRA Manifesting SAA->EHS Dest Ultimate Destruction Rotary Kiln Incineration + Scrubbing EHS->Dest

Lifecycle of halogenated pyrimidine waste from generation to RCRA-compliant destruction.

References

  • Most solvent waste from US academic labs ends up in the air. American Chemical Society (C&EN). Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Waste Procedures | Environmental Health & Safety. University of Nevada, Reno. Available at: [Link]

Sources

Personal protective equipment for handling 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide to the safe handling, use, and disposal of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, tailored for research and development professionals. This document provides essential safety protocols and operational directives to minimize risk and ensure laboratory integrity.

Hazard Assessment & Chemical Profile

Anticipated Hazards:

  • Chloropyrimidines: Compounds in this class are often biologically active and should be considered potentially toxic. They can act as irritants to the skin, eyes, and respiratory tract.[1][2] Some halogenated heterocyclic compounds may also pose long-term health risks.

  • Tertiary Amines: This functional group can cause irritation or chemical burns upon contact with skin and eyes.[3][4] They can also be harmful if inhaled or ingested.[3]

  • Thioethers (Sulfides): Organic sulfides can have strong, unpleasant odors and may be irritants. While often less acutely toxic than thiols, they should be handled with care to prevent inhalation and skin contact.

Based on this composite analysis, the compound should be treated as harmful if swallowed, a skin and serious eye irritant, and potentially causing respiratory irritation .[1] All handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory. The level of protection should be scaled based on the nature and quantity of the material being handled.

Primary Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][6]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and must be based on a risk assessment of the specific procedure being performed.[9]

Risk Level Operation Type Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Standard Small-scale weighing (<1g), solution preparation, routine reactions.Double-gloved nitrile or neoprene gloves.[10] Check manufacturer's chemical resistance data.ANSI Z87.1-compliant safety goggles with side shields.[5][11]Standard cotton lab coat, fully buttoned. Closed-toe shoes.[12]Not typically required if work is performed within a certified chemical fume hood.
Elevated Large-scale operations (>1g), heating reactions, potential for aerosolization (e.g., roto-evaporation, sonication).Chemical-resistant gloves (e.g., Silver Shield®, Neoprene) with a known high breakthrough time for similar solvents.[10]Safety goggles and a full-face shield.[13]Chemical-resistant apron over a lab coat or a disposable chemical-resistant coverall (e.g., Tychem®).[10][13]An air-purifying respirator with organic vapor/acid gas cartridges may be necessary if fume hood performance is questionable or for spill cleanup.[10]

Operational Plan: Handling & Use

A systematic workflow minimizes the risk of exposure and contamination.

Pre-Handling Checklist
  • Verify the chemical fume hood is operational (check airflow monitor).

  • Don all required PPE as outlined in the table above.

  • Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.

  • Designate a specific waste container for contaminated solids and another for liquid waste.

  • Ensure a chemical spill kit is accessible.

Step-by-Step Handling Procedure

The following diagram outlines the standard workflow for handling the compound from retrieval to temporary storage post-use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Retrieve Container D 4. Weigh Compound C->D E 5. Transfer to Reaction D->E F 6. Tightly Seal Container E->F G 7. Decontaminate Surfaces F->G H 8. Segregate Waste G->H I 9. Doff PPE H->I J 10. Wash Hands I->J

Standard Handling Workflow
Decontamination
  • All surfaces and equipment should be decontaminated after use. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is generally effective.[1]

  • Contaminated disposable items (gloves, wipes, weigh paper) must be placed in the designated solid hazardous waste container.[2]

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[14] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[15][16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[15][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[14] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Scoop the material into a labeled, sealed container for hazardous waste disposal.

Disposal Plan

As a halogenated organic compound, this chemical and its contaminated materials must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[17]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc., should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated, labeled, and sealed container for halogenated organic waste.[18] Keep halogenated and non-halogenated solvent waste streams separate to facilitate proper disposal.[18]

  • Disposal Method: All waste must be disposed of through an approved hazardous waste management program, typically via high-temperature incineration.[15][19] Ensure all containers are properly labeled with the chemical name and associated hazards.[20][21]

The following decision tree provides guidance on selecting the correct disposal stream.

G Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in 'Halogenated Solid Waste' container IsSolid->SolidWaste Yes IsAqueous Is it an aqueous solution? IsSolid->IsAqueous No (Liquid) AqueousWaste Place in 'Aqueous Halogenated Waste' container IsAqueous->AqueousWaste Yes OrganicWaste Place in 'Halogenated Organic Solvent Waste' container IsAqueous->OrganicWaste No (Organic Solvent)

Waste Segregation Decision Tree

References

  • Echemi. (2019). (6-Chloro-pyridin-3-yl)-diMethyl-aMine Safety Data Sheets.
  • ChemicalBook. (2025). 6-chloro-N,N,2-trimethyl-4-pyrimidinamine - Safety Data Sheet.
  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET for 2,4-Pyrimidinediamine, 6-chloro-.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET for 6-[N-(2-chloro-4-pyrimidinyl)methylamino]-2,3-dimethyl-2H-indazole.
  • Fisher Scientific. (2015). SAFETY DATA SHEET for 5-Chloropyrimidine.
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • SAMS Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • University of Minnesota. (n.d.). Personal Protective Equipment - Environmental Health & Safety Services.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Shanghai Haohong Scientific Co., Ltd. (2023). Safety Data Sheet for 2-Chloro-6-methylpyrimidin-4-ylamine.
  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • ChemicalBook. (2026). 2,4,5-Trichloropyrimidine - Safety Data Sheet.
  • PubChem. (n.d.). N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine.
  • University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office.
  • University of Washington. (n.d.). Hazardous Waste Reduction - Environmental Health and Safety.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%.
  • University of Florida. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Bernardo Ecenarro. (2025). How to Choose PPE for Chemical Work.
  • BOC Sciences. (2023). 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET.
  • Green World Group. (2023). Chemical Safety Best Practices in The Lab.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Pushine Chemical. (2025). What are the safety precautions when handling laboratory ammonia?.
  • Laboratory Furniture Solutions. (2021). A Guide to Handling and Storing Chemicals in a Lab.
  • NC Department of Health and Human Services. (2019). Occupational Safety Resources on Sulfuric Acid. Retrieved from NC Department of Health and Human Services.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine
Reactant of Route 2
6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.